molecular formula C10H19NO B15578095 7-Azaspiro[3.5]nonane-2-ethanol

7-Azaspiro[3.5]nonane-2-ethanol

カタログ番号: B15578095
分子量: 169.26 g/mol
InChIキー: KKVVWZZANJNIBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Azaspiro[3.5]nonane-2-ethanol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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特性

分子式

C10H19NO

分子量

169.26 g/mol

IUPAC名

2-(7-azaspiro[3.5]nonan-2-yl)ethanol

InChI

InChI=1S/C10H19NO/c12-6-1-9-7-10(8-9)2-4-11-5-3-10/h9,11-12H,1-8H2

InChIキー

KKVVWZZANJNIBT-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 7-Azaspiro[3.5]nonane-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted core chemical properties of 7-Azaspiro[3.5]nonane-2-ethanol, a novel spirocyclic compound with potential applications in drug discovery and development. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this document focuses on predicted physicochemical properties, a proposed synthetic pathway, and a detailed hypothetical experimental protocol. The 7-azaspiro[3.5]nonane scaffold offers a unique three-dimensional architecture, which can impart favorable pharmacological characteristics.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of novel spirocyclic scaffolds.

Introduction

Spirocyclic systems have gained significant traction in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved physicochemical properties and present novel intellectual property opportunities.[1] The 7-azaspiro[3.5]nonane framework, in particular, provides a robust scaffold that can orient substituents in precise vectors, making it a desirable core for creating compound libraries for high-throughput screening.[1] This guide focuses on the 2-ethanol derivative of this scaffold, this compound, a compound for which experimental data is not yet widely available. This document aims to bridge this gap by providing a foundational understanding based on theoretical predictions and established synthetic methodologies for related compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using established computational models and Quantitative Structure-Property Relationship (QSPR) methods. It is crucial to note that these are theoretical predictions and should be confirmed by experimental data.

PropertyPredicted ValueMethod of Prediction
Molecular Formula C10H19NO-
Molecular Weight 169.26 g/mol -
Boiling Point 250-270 °CQSPR models based on molecular descriptors.[2][3][4][5]
Aqueous Solubility Moderately SolubleFragment-based and machine learning models.[6][7][8][9][10]
pKa (of the amine) 9.5 - 10.5Quantum-chemical descriptor models.[11][12][13][14]
LogP 1.5 - 2.0Fragment-based prediction (e.g., Molinspiration).[15]

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from the parent 7-Azaspiro[3.5]nonane. A common and effective method for introducing an ethanol (B145695) group to a secondary amine is through reductive amination with 2-hydroxyacetaldehyde or direct alkylation with a protected 2-haloethanol.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product A 7-Azaspiro[3.5]nonane B Alkylation with 2-bromoethanol (B42945) A->B Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C This compound B->C Work-up and Purification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following is a hypothetical, detailed experimental protocol for the synthesis of this compound based on the proposed pathway.

Synthesis of 7-Azaspiro[3.5]nonane

The parent scaffold can be synthesized according to methods described in the literature, for example, through the reduction of a corresponding lactam intermediate.[16][17]

Synthesis of this compound

Materials:

Procedure:

  • To a solution of 7-Azaspiro[3.5]nonane in anhydrous acetonitrile, add potassium carbonate.

  • Add 2-bromoethanol dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Logical Relationships in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold and its derivatives, such as the 2-ethanol variant, are of interest in drug discovery due to their three-dimensional nature. The following diagram illustrates the logical relationship and potential workflow in a drug discovery context.

G Role in Drug Discovery Scaffold 7-Azaspiro[3.5]nonane Scaffold Derivative This compound Scaffold->Derivative Functionalization Library Compound Library Generation Derivative->Library Diversification Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical workflow for utilizing the spirocyclic scaffold in drug discovery.

Conclusion

While experimental data for this compound is not currently available in the public domain, this technical guide provides a foundational understanding of its predicted chemical properties and a viable synthetic approach. The unique structural characteristics of the 7-azaspiro[3.5]nonane core suggest that its derivatives are promising candidates for further investigation in medicinal chemistry. The information presented herein is intended to serve as a starting point for researchers and to stimulate further experimental exploration of this and related compounds.

Disclaimer

The chemical properties and experimental protocols described in this document are based on theoretical predictions and established chemical principles for analogous compounds. This information has not been experimentally validated for this compound and should be used for informational and planning purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Stereoselective Synthesis of 7-Azaspiro[3.5]nonane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality. This rigid framework allows for the precise spatial orientation of substituents, which can lead to improved pharmacological properties such as enhanced binding affinity and selectivity for biological targets, as well as favorable physicochemical characteristics.[1] This guide provides a comprehensive overview of the stereoselective synthetic strategies for accessing chiral 7-azaspiro[3.5]nonane derivatives, detailed experimental protocols, and insights into their roles in modulating key signaling pathways.

Key Synthetic Strategies

The primary challenge in the synthesis of 7-azaspiro[3.5]nonane derivatives lies in the stereoselective construction of the spirocyclic quaternary carbon center.[1] Several powerful methods have been developed to address this challenge, with rhodium-catalyzed asymmetric cyclopropanation and chiral auxiliary-mediated synthesis being two of the most prominent and effective approaches.[1]

Rhodium-Catalyzed Asymmetric Cyclopropanation

A highly effective method for the stereoselective synthesis of the 7-azaspiro[3.5]nonane framework involves the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins, such as 4-methylenepiperidine (B3104435) derivatives, with donor/acceptor carbenes.[2] This method allows for the creation of a spiro[2.5]octane precursor with high levels of enantioselectivity.[1] Subsequent ring expansion of the cyclopropane (B1198618) furnishes the desired 7-azaspiro[3.5]nonane skeleton.[1] The use of a chiral dirhodium catalyst, such as Rh₂(S-PTAD)₄, is crucial for controlling the stereochemistry of the cyclopropanation reaction.[1]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry in organic synthesis.[3] This method involves the temporary attachment of an enantiomerically pure molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key bond-forming reaction.[3] For the synthesis of 7-azaspiro[3.5]nonane derivatives, a chiral auxiliary can be employed to control an alkylation or a Michael addition reaction to construct the chiral spirocenter.[1] After the desired stereocenter has been established, the auxiliary is cleaved to provide the enantiomerically enriched product.[1]

Quantitative Data Summary

The following tables summarize quantitative data for key stereoselective reactions used in the synthesis of 7-azaspiro[3.5]nonane and related azaspirocyclic compounds.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Exocyclic Olefins

EntryAlkene SubstrateDiazo CompoundCatalystYield (%)d.r.ee (%)Reference
1N-Boc-4-methylenepiperidineEthyl diazoacetateRh₂(S-PTAD)₄-->95[1]
2N-Ts-4-methylenepiperidineMethyl phenyldiazoacetateRh₂(S-p-PhTPCP)₄74-96[2]

Data for entry 1 is qualitative based on the source. Further experimental data would be needed for a quantitative value.

Table 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

EntrySubstrateChiral AuxiliaryElectrophileYield (%)d.r.Reference
1Piperidinone-derived enolate(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Benzyl bromide>95>98:2[3]

This table provides a representative example of a chiral auxiliary approach that can be adapted for the synthesis of 7-azaspiro[3.5]nonane precursors.

Experimental Protocols

Rhodium-Catalyzed Asymmetric Cyclopropanation of N-Boc-4-methylenepiperidine

Materials:

  • N-Boc-4-methylenepiperidine

  • Ethyl diazoacetate

  • Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-methylenepiperidine (1.0 equiv) and the chiral rhodium(II) catalyst (0.5-2 mol%) in anhydrous DCM.[1]

  • To this mixture, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM dropwise over 1 hour at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the chiral ethyl 1-(tert-butoxycarbonyl)-1-azaspiro[2.5]octane-2-carboxylate.[1]

General Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Chiral Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage start Achiral Substrate attach Attachment Reaction start->attach aux Chiral Auxiliary aux->attach chiral_substrate Chiral Substrate-Auxiliary Adduct attach->chiral_substrate reaction Key Bond-Forming Reaction (e.g., Alkylation) chiral_substrate->reaction product Diastereomerically Enriched Product reaction->product cleavage Cleavage Reaction product->cleavage final_product Enantiomerically Enriched 7-Azaspiro[3.5]nonane Derivative cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for a chiral auxiliary-controlled synthesis.

Signaling Pathways and Therapeutic Potential

7-Azaspiro[3.5]nonane derivatives have shown significant promise as modulators of key signaling pathways implicated in various diseases, highlighting their potential in drug discovery.

GPR119 Agonism for Type 2 Diabetes

The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into potent agonists of G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][4] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.[1]

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Secretion Insulin / GLP-1 Secretion PKA->Secretion stimulates KRAS_G12C_Signaling cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS G12C (inactive) GDP-bound SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C (active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP-mediated hydrolysis (impaired) RAF RAF KRAS_GTP->RAF activates PI3K PI3K KRAS_GTP->PI3K activates Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GDP covalently binds & locks MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Physicochemical Properties of the 7-Azaspiro[3.5]nonane Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure. This spirocyclic motif, characterized by a shared carbon atom between a cyclobutane (B1203170) and a piperidine (B6355638) ring, offers a rigid framework that can orient substituents in precise vectors. This rigidity can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, as well as favorable physicochemical characteristics compared to more flexible or planar structures. This technical guide provides an in-depth overview of the core physicochemical properties of the 7-azaspiro[3.5]nonane scaffold, detailed experimental protocols for their determination, and visualization of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of the 7-azaspiro[3.5]nonane core are fundamental to its application in drug design. These properties, including lipophilicity (logP), acidity (pKa), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of molecules incorporating this scaffold.

Core Scaffold Properties
PropertyValueSource
Molecular Formula C₈H₁₅NPubChem[1]
Molecular Weight 125.21 g/mol PubChem[1]
XLogP3 (cLogP) 1.8PubChem[1]
Topological Polar Surface Area 12.0 ŲPubChem[1]
pKa Not Determined[2]
Aqueous Solubility Not Determined[2]
Properties of Representative Derivatives

The substitution on the 7-azaspiro[3.5]nonane core significantly influences its physicochemical properties. The following table provides data for selected derivatives to illustrate these effects.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
7-Oxa-2-azaspiro[3.5]nonaneC₇H₁₃NO127.18-0.221.3 Ų
7-Oxa-1-azaspiro[3.5]nonaneC₇H₁₃NO127.180.221.3 Ų
7-(Phenylmethyl)-7-azaspiro[3.5]nonane-2,7-dicarboxylic acidC₁₇H₂₁NO₄303.351.963.3 Ų

Key Biological Signaling Pathways

Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown significant activity as modulators of key signaling pathways implicated in various diseases, including metabolic disorders and cancer.

GPR119 Agonism

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds G_Protein Gαs GPR119->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Insulin_Release Insulin Release (Pancreatic β-cell) PKA->Insulin_Release GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release KRAS_G12C_Inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Locks in Inactive State Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of aqueous buffer A->B C Seal vial and agitate (24-72h at constant T) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Quantify concentration of dissolved compound (e.g., HPLC, LC-MS) E->F G Report solubility (e.g., µg/mL) F->G

References

Discovery and Synthesis of Novel 7-Azaspiro[3.5]nonane Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensional and rigid nature offers a unique framework for the precise spatial orientation of substituents, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery and synthesis of novel 7-azaspiro[3.5]nonane analogs, with a focus on their application as G protein-coupled receptor 119 (GPR119) agonists and covalent inhibitors of the oncogenic KRAS G12C mutant. This document is intended for researchers, scientists, and drug development professionals, providing quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Data Presentation: Biological Activity of 7-Azaspiro[3.5]nonane Analogs

The following tables summarize the quantitative biological data for two classes of 7-azaspiro[3.5]nonane derivatives: GPR119 agonists and KRAS G12C inhibitors.

Table 1: In Vitro GPR119 Agonistic Activity of 7-Azaspiro[3.5]nonane Derivatives

Compound IDR² (piperidine N-capping group)R³ (left aryl group)hGPR119 EC50 (nM)[1]
54a -CH₃4-F-Ph150
54b -C₂H₅4-F-Ph89
54c -CH(CH₃)₂4-F-Ph45
54d -c-propyl4-F-Ph62
54e -CH₂c-propyl4-F-Ph35
54f -CH₂CH(CH₃)₂4-F-Ph28
54g -C(CH₃)₃4-F-Ph10
54h -CH₂C(CH₃)₃4-F-Ph25
Reference Compound A-30

Data extracted from Matsuda, D., et al. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. For complete data and experimental details, please refer to the full-text article.

Table 2: In Vitro Inhibitory Activity of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives Against KRAS G12C

Compound IDR Group on QuinazolineCell-Based pERK Inhibition IC50 (nM)Cell Growth Inhibition (NCI-H1373) IC50 (nM)
5c (Lead) -~500~500
7b (Optimized) 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]Potent (Specific value not available in abstract)Potent (Specific value not available in abstract)
ASP6918 Further Optimized QuinazolinePotent (Specific value not available in abstract)Potent (Specific value not available in abstract)

Data is based on findings reported in abstracts by Yamauchi, T., et al. (2022) Bioorganic & Medicinal Chemistry, 71, 116949 and Abe, T., et al. (2024) Bioorganic & Medicinal Chemistry, 98, 117581. For specific IC50 values and detailed structure-activity relationships, consultation of the full-text articles is recommended.

Signaling Pathways

Understanding the mechanism of action of these novel analogs requires a clear visualization of the targeted signaling pathways.

GPR119_Signaling_Pathway agonist 7-Azaspiro[3.5]nonane GPR119 Agonist gpr119 GPR119 agonist->gpr119 gs Gαs gpr119->gs ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pancreatic_beta_cell Pancreatic β-cell pka->pancreatic_beta_cell enteroendocrine_l_cell Enteroendocrine L-cell pka->enteroendocrine_l_cell insulin Insulin Secretion (Glucose-dependent) pancreatic_beta_cell->insulin glp1 GLP-1 Secretion enteroendocrine_l_cell->glp1

Caption: GPR119 Agonist Signaling Pathway.

KRAS_G12C_Signaling_Pathway inhibitor 1-{2,7-Diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Inhibitor kras_gdp KRAS G12C (GDP-bound) Inactive inhibitor->kras_gdp Covalently Binds & Traps in Inactive State kras_gtp KRAS G12C (GTP-bound) Active kras_gdp->kras_gtp GDP/GTP Exchange gap GAP kras_gtp->gap GTP Hydrolysis raf RAF kras_gtp->raf Activates sos1 SOS1 (GEF) sos1->kras_gdp Activates gap->kras_gdp mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: KRAS G12C Covalent Inhibition Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of 7-azaspiro[3.5]nonane analogs.

General Synthetic Workflow for 7-Azaspiro[3.5]nonane GPR119 Agonists

This workflow outlines the key steps in the synthesis of the 7-azaspiro[3.5]nonane core and subsequent derivatization.

Synthesis_Workflow start Commercially Available Starting Materials step1 Multi-step Synthesis of N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid start->step1 step2 Amide Coupling with Substituted Aniline (B41778) step1->step2 step3 Boc Deprotection step2->step3 step4 Reductive Amination or N-Arylation/Alkylation step3->step4 final_product Final 7-Azaspiro[3.5]nonane GPR119 Agonist Analog step4->final_product

Caption: Synthetic workflow for GPR119 agonists.

Protocol 1: Synthesis of N-Boc-7-azaspiro[3.5]nonane-2-carboxamide Intermediate

  • Materials: N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid, substituted aniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

  • Procedure:

    • To a solution of N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq) in DMF, add the corresponding substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide intermediate.

Protocol 2: Boc Deprotection

  • Materials: N-Boc protected intermediate, 4M HCl in 1,4-dioxane (B91453), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected intermediate in DCM.

    • Add 4M HCl in 1,4-dioxane (10 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine, which can be used in the next step without further purification.

Biological Evaluation Protocols

Protocol 3: In Vitro GPR119 cAMP Assay [1]

  • Objective: To determine the agonistic activity of synthesized compounds on human GPR119.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Procedure:

    • Seed the CHO-K1-hGPR119 cells in a 96-well plate and incubate overnight.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add the test compounds at various concentrations to the cells and incubate for 30 minutes at 37 °C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

    • Calculate the EC50 values by plotting the concentration-response curves using a non-linear regression analysis.

Protocol 4: KRAS G12C pERK Inhibition Assay

  • Objective: To assess the ability of the compounds to inhibit the downstream signaling of KRAS G12C.

  • Cell Line: NCI-H1373 (human lung adenocarcinoma cell line with KRAS G12C mutation).

  • Procedure:

    • Plate NCI-H1373 cells in a suitable format and allow them to adhere.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours).

    • Lyse the cells and determine the levels of phosphorylated ERK (pERK) and total ERK using a suitable method, such as Western blotting or a high-throughput immunoassay (e.g., AlphaLISA or HTRF).

    • Normalize the pERK signal to the total ERK signal.

    • Determine the IC50 values by plotting the percentage of pERK inhibition against the compound concentration.

Conclusion

The 7-azaspiro[3.5]nonane scaffold is a versatile and valuable core for the design of novel therapeutic agents. The examples of GPR119 agonists and KRAS G12C inhibitors highlight the potential of this structural motif to yield potent and selective drug candidates with favorable pharmacological profiles. The data, protocols, and visualizations provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this exciting area of medicinal chemistry. The continued exploration of the chemical space around the 7-azaspiro[3.5]nonane core holds significant promise for the discovery of new medicines to address unmet medical needs.

References

The 7-Azaspiro[3.5]nonane Core: A Modern Scaffold for Allosteric and Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic systems, offering a unique conformational rigidity that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the 7-azaspiro[3.5]nonane core, with a focus on its application in the development of GPR119 agonists, covalent KRAS G12C inhibitors, and SARS-CoV-2 3CLpro inhibitors. Detailed experimental protocols and visualizations of key biological pathways and workflows are provided to support researchers in this dynamic field.

The 7-Azaspiro[3.5]nonane Core in Drug Design

The defining feature of the 7-azaspiro[3.5]nonane core is its spirocyclic nature, where a cyclobutane (B1203170) ring and a piperidine (B6355638) ring are joined by a single common carbon atom. This arrangement imparts a rigid, three-dimensional geometry that allows for the precise positioning of substituents in space. This is a significant advantage over more flexible aliphatic or aromatic scaffolds, as it can enhance binding affinity to biological targets and reduce off-target effects. Furthermore, the introduction of a spirocyclic center can improve physicochemical properties such as solubility and metabolic stability.

Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane Derivatives

The versatility of the 7-azaspiro[3.5]nonane core is evident in its successful application to a diverse range of biological targets. The following sections summarize the SAR for key therapeutic areas.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones.[1] A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[2]

Key SAR Insights:

The general structure of these agonists consists of a central 7-azaspiro[3.5]nonane core with substitutions on the piperidine nitrogen (R²) and an aryl group (R³). Optimization of these two positions has been critical for achieving high potency.

  • Piperidine N-capping group (R²): This group plays a crucial role in interacting with the receptor.

  • Aryl group (R³): Modifications to this part of the molecule have been shown to significantly impact agonist activity.

The optimization of these substituents led to the identification of compound 54g as a highly potent GPR119 agonist with an EC50 of 16 nM for human GPR119.[1][2]

Table 1: In Vitro GPR119 Agonistic Activity of a 7-Azaspiro[3.5]nonane Derivative

Compound IDTarget ReceptorEC50 (nM)
54g Human GPR11916
APD597Human GPR11944

Data for compound 54g is from a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Data for APD597, a structurally related spirocyclic agonist, is provided for comparison.[1]

Covalent Inhibitors of KRAS G12C

The KRAS protein with a glycine-to-cysteine mutation at codon 12 (G12C) is a key oncogenic driver in several cancers. The development of covalent inhibitors that target the mutant cysteine has been a major breakthrough. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has proven to be a highly effective warhead for these inhibitors.[3]

Key SAR Insights:

In this series, the 7-azaspiro[3.5]nonane core is part of a larger 2,7-diazaspiro[3.5]nonane system. The acryloyl moiety attached to one of the nitrogens acts as a Michael acceptor, forming a covalent bond with the Cys12 residue of KRAS G12C. The other nitrogen is typically attached to a substituted quinazoline (B50416) scaffold, which provides key interactions with the protein.

Structure-based drug design, including co-crystal structure analysis, has been instrumental in optimizing the substituents on the quinazoline scaffold to enhance in vitro activity.[3] This optimization has led to the discovery of extremely potent inhibitors with excellent oral activity in preclinical models.

Inhibitors of SARS-CoV-2 3C-like Protease (3CLpro)

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. A series of 6-azaspiro[3.5]nonane-derived inhibitors have demonstrated potent activity against both SARS-CoV-2 and MERS-CoV 3CLpro.[1]

Table 2: In Vitro Potency of 6-Azaspiro[3.5]nonane-Based 3CLpro Inhibitors

Compound IDTarget EnzymeIC50 (µM)
7cSARS-CoV-2 3CLpro0.25 ± 0.03
MERS-CoV 3CLpro0.08 ± 0.01
8cSARS-CoV-2 3CLpro0.18 ± 0.02
MERS-CoV 3CLpro0.05 ± 0.01
9cSARS-CoV-2 3CLpro0.15 ± 0.02
MERS-CoV 3CLpro0.04 ± 0.01
10cSARS-CoV-2 3CLpro0.21 ± 0.03
MERS-CoV 3CLpro0.06 ± 0.01
11cSARS-CoV-2 3CLpro0.32 ± 0.04
MERS-CoV 3CLpro0.11 ± 0.02

Data sourced from a study on spirocyclic inhibitors of SARS-CoV-2 3CLpro.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. The following sections outline protocols for the synthesis of the 7-azaspiro[3.5]nonane core and for determining the potency of its derivatives.

Synthesis of the 7-Azaspiro[3.5]nonane Core

A plausible multi-step synthesis for a substituted 7-azaspiro[3.5]nonane, such as 7-tert-butyl-1-azaspiro[3.5]nonane, can be proposed based on established methods for constructing spirocyclic amines.[4]

Step 1: Synthesis of Intermediate A

  • Prepare a solution of sodium ethoxide from sodium in anhydrous ethanol (B145695) at 0 °C.

  • Add diethyl cyanomethylphosphonate dropwise and stir the mixture at room temperature for 1 hour.

  • Add a solution of 4-tert-butylcyclohexanone (B146137) in anhydrous ethanol dropwise.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, pour the mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Intermediate A.

Step 2: Synthesis of Intermediate B

  • To a solution of Intermediate A in nitromethane, add a catalytic amount of a strong base (e.g., DBU).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain Intermediate B.

Step 3: Synthesis of Intermediate C

  • Dissolve Intermediate B in methanol (B129727) or ethanol and add a Raney nickel catalyst.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude Intermediate C.

Step 4: Synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane (Final Product)

  • Dissolve crude Intermediate C in aqueous HCl at 0 °C.

  • Add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 1 hour at 0 °C to yield the final product.

GPR119 Agonist Activity Assay (cAMP Assay)

This protocol outlines a general method for assessing the agonist activity of 7-azaspiro[3.5]nonane derivatives at GPR119 by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).

Materials and Reagents:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Test compounds (7-azaspiro[3.5]nonane derivatives).

  • Reference agonist (e.g., oleoylethanolamide).

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

  • 384-well white plates.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a suitable density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the proteolytic activity of 3CLpro using a fluorogenic substrate.[1]

Materials and Reagents:

  • Recombinant SARS-CoV-2 3CLpro enzyme.

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

  • Assay buffer: 20 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT).

  • Test compounds.

  • Reference inhibitor (e.g., GC376).

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the 3CLpro enzyme to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the FRET substrate.

  • Measurement: Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at ~340 nm, emission at ~490 nm).

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language.

GPR119 Agonist Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Increased Insulin and GLP-1 Secretion PKA->Response Leads to

Caption: GPR119 agonist signaling pathway.

KRAS G12C Inhibition Workflow

KRAS_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start_biochem Prepare Reagents: KRAS G12C, GEF, GTP analog add_inhibitor_biochem Add 7-Azaspiro[3.5]nonane Derivative start_biochem->add_inhibitor_biochem incubate_biochem Incubate add_inhibitor_biochem->incubate_biochem read_signal Measure TR-FRET Signal incubate_biochem->read_signal calc_ic50 Calculate IC50 read_signal->calc_ic50 start_cell Seed KRAS G12C Mutant Cancer Cells add_inhibitor_cell Treat with Inhibitor start_cell->add_inhibitor_cell incubate_cell Incubate add_inhibitor_cell->incubate_cell lyse_cells Lyse Cells incubate_cell->lyse_cells western_blot Western Blot for p-ERK/p-AKT lyse_cells->western_blot quantify Quantify Band Intensity western_blot->quantify

Caption: Workflow for KRAS G12C inhibitor evaluation.

Conclusion

The 7-azaspiro[3.5]nonane core has proven to be a remarkably versatile and valuable scaffold in modern drug discovery. Its unique three-dimensional structure and conformational rigidity have enabled the development of potent and selective modulators for a range of challenging targets, including GPR119, KRAS G12C, and SARS-CoV-2 3CLpro. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to the core to achieve desired biological activity and pharmacokinetic profiles. As our understanding of the chemical space around this scaffold continues to grow, it is anticipated that the 7-azaspiro[3.5]nonane core will continue to be a cornerstone in the design of novel therapeutics for a wide array of diseases.

References

Chiral Separation of 7-Azaspiro[3.5]nonane Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which can confer superior pharmacological properties, including enhanced binding affinity, selectivity, and improved physicochemical characteristics.[1][2] As with many bioactive molecules, the biological activity of 7-azaspiro[3.5]nonane derivatives is often stereospecific, making the isolation and characterization of individual enantiomers a critical step in drug discovery and development. This technical guide provides an in-depth overview of the primary methods for the chiral separation of 7-azaspiro[3.5]nonane enantiomers, including chiral chromatography (HPLC and SFC), diastereomeric salt crystallization, and enzymatic kinetic resolution. Detailed experimental protocols and structured data tables are presented to serve as a practical resource for researchers in the field.

Introduction to Chiral Separation

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[3] In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to significant variations in their pharmacological and toxicological profiles.[4] Consequently, regulatory agencies increasingly favor the development of single-enantiomer drugs over racemic mixtures.[4] The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution or enantiomeric separation.[5] Key techniques for achieving this include chiral chromatography, crystallization of diastereomeric salts, and enzymatic resolutions.[][7]

Chiral Chromatography Methods

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent and powerful techniques for the analytical and preparative separation of enantiomers.[8][9] These methods utilize a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, thus, separation.[10]

High-Performance Liquid Chromatography (HPLC)

For chiral amines like 7-azaspiro[3.5]nonane, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective.[4][11] Separations are typically performed in normal-phase, polar organic, or reversed-phase modes. The normal phase mode, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is frequently the starting point for method development.[12] The addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is crucial to prevent peak tailing and improve resolution by masking acidic silanol (B1196071) groups on the silica (B1680970) support.[12][13]

The following protocol outlines a general screening approach for the chiral separation of N-protected (e.g., Boc) or derivatized 7-azaspiro[3.5]nonane.

  • Column Selection : Screen a set of polysaccharide-based chiral columns, such as:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized)

  • Mobile Phase Preparation :

    • Solvent A : n-Hexane

    • Solvent B : Isopropanol (IPA)

    • Additive : Diethylamine (DEA)

    • Prepare initial screening mobile phases, e.g., 90:10 (v/v) Hexane:IPA with 0.1% DEA.

  • HPLC System Setup :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 25 °C

    • Detection : UV at 210 nm (assuming no strong chromophore on the derivative)

    • Injection Volume : 5 µL

    • Sample Concentration : 1 mg/mL in mobile phase

  • Screening and Optimization :

    • Inject the racemic sample onto each column with the initial mobile phase.

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If partial separation is achieved, optimize the modifier concentration and flow rate to maximize resolution.

    • The choice of alcohol (e.g., ethanol (B145695) vs. isopropanol) can also significantly impact selectivity.

The following table summarizes hypothetical quantitative data from a successful chiral HPLC separation of a derivatized 7-azaspiro[3.5]nonane.

ParameterEnantiomer 1Enantiomer 2Separation Metrics
Retention Time (t_R) 8.52 min10.31 min
Peak Width (W) 0.45 min0.51 min
Retention Factor (k') 3.264.16
Selectivity Factor (α) 1.27
Resolution (R_s) 2.15

Conditions: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/Ethanol/DEA (95:5:0.1, v/v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a greener, faster, and often more efficient alternative to HPLC for chiral separations.[14][15] It uses supercritical CO₂ as the primary mobile phase, typically modified with a small amount of an alcohol (e.g., methanol). The low viscosity of the mobile phase allows for higher flow rates and faster column equilibration.[16]

  • Column Selection : Immobilized polysaccharide-based CSPs are highly recommended for their robustness in SFC.

    • Chiralpak® IA, IB, or IC.

  • SFC System Setup :

    • Mobile Phase : Supercritical CO₂ with Methanol (MeOH) as a co-solvent.

    • Gradient : 5% to 40% MeOH over 5 minutes.

    • Additive : 0.1% Diethylamine in the MeOH co-solvent.

    • Flow Rate : 3.0 mL/min.

    • Backpressure : 150 bar.

    • Column Temperature : 40 °C.

    • Detection : UV at 210 nm.

ParameterEnantiomer 1Enantiomer 2Separation Metrics
Retention Time (t_R) 2.89 min3.45 min
Retention Factor (k') 1.892.45
Selectivity Factor (α) 1.30
Resolution (R_s) 2.50

Conditions: Chiralpak® IA column (150 x 4.6 mm, 5 µm); Mobile Phase: CO₂/MeOH with 0.1% DEA; Gradient: 15% MeOH isocratic.

Diastereomeric Salt Crystallization

This classical resolution technique is particularly useful for scaling up the separation of chiral amines.[17] The method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[5] Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration.[7]

  • Chiral Acid Screening : Select a panel of commercially available, enantiopure chiral acids (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (S)-(+)-Mandelic acid, (R)-(-)-Camphorsulfonic acid).[5]

  • Solvent Screening : Dissolve the racemic 7-azaspiro[3.5]nonane in a test solvent (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water).

  • Salt Formation : Add 0.5 equivalents of the chiral acid to the solution. The goal is to form the salt of only one enantiomer.

  • Crystallization : Allow the solution to stand at room temperature or cool to induce crystallization. If a solid forms, isolate it by filtration.

  • Analysis :

    • Liberate the free amine from the crystallized salt by treatment with a base (e.g., aq. NaOH) and extraction with an organic solvent.

    • Determine the enantiomeric excess (ee) of the recovered amine using a developed chiral HPLC or SFC method.

  • Optimization : The choice of solvent, temperature, and equivalents of chiral acid are critical variables to optimize for high yield and enantiomeric purity.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product.[18][19] This method is valued for its mild reaction conditions and high enantioselectivity.[20][21]

  • Enzyme and Acyl Donor Screening :

    • Enzymes : Screen various lipases, such as Candida antarctica Lipase (B570770) B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase (PCL).[19]

    • Acyl Donors : Ethyl acetate (B1210297) (used as both acyl donor and solvent) or isopropenyl acetate.

  • Reaction Setup :

    • In a vial, combine racemic 7-azaspiro[3.5]nonane (1.0 mmol), the chosen solvent/acyl donor (e.g., 5 mL ethyl acetate), and the lipase (e.g., 20 mg Novozym® 435).

    • Seal the vial and shake at a controlled temperature (e.g., 30-40 °C).

  • Monitoring :

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion percentage.

    • The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted starting material and the acylated product.

  • Workup and Separation :

    • Once ~50% conversion is reached, filter off the enzyme.

    • Evaporate the solvent.

    • Separate the unreacted amine from the acylated amine using standard column chromatography or acid-base extraction.

  • Analysis : Determine the ee of the recovered, unreacted amine using a chiral HPLC/SFC method.

Mandatory Visualizations

G General Workflow for Chiral HPLC/SFC Method Development cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation & Optimization racemate Racemic 7-Azaspiro[3.5]nonane (derivatized if needed) dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) racemate->dissolve injection Inject on System dissolve->injection select_csp Select CSPs (e.g., Chiralpak AD, Chiralcel OD) select_csp->injection select_mp Select Mobile Phases (e.g., Hex/IPA, CO2/MeOH) select_mp->injection eval_chrom Evaluate Chromatogram injection->eval_chrom no_sep No Separation? eval_chrom->no_sep partial_sep Partial Separation? eval_chrom->partial_sep baseline_sep Baseline Separation? eval_chrom->baseline_sep no_sep->select_csp Try new CSP or mobile phase optimize Optimize Mobile Phase (% Modifier, Additive) partial_sep->optimize Yes validate Method Validation baseline_sep->validate Yes optimize->injection

Caption: A general workflow for the development of a chiral HPLC or SFC method.

G Workflow for Diastereomeric Salt Resolution racemic_amine (R/S)-Amine in Solvent chiral_acid Add Chiral Acid (e.g., (S)-(+)-Mandelic Acid) racemic_amine->chiral_acid salt_formation Diastereomeric Salt Mixture (R)-Amine-(S)-Acid (S)-Amine-(S)-Acid chiral_acid->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid Phase (Less Soluble Salt) e.g., (R)-Amine-(S)-Acid filtration->solid liquid Liquid Phase (Mother Liquor) (More Soluble Salt) e.g., (S)-Amine-(S)-Acid filtration->liquid liberate_solid Liberate Free Amine (add base) solid->liberate_solid liberate_liquid Liberate Free Amine (add base) liquid->liberate_liquid enantioenriched_R Enantioenriched (R)-Amine liberate_solid->enantioenriched_R enantioenriched_S Enantioenriched (S)-Amine liberate_liquid->enantioenriched_S

Caption: Logical workflow for separation via diastereomeric salt crystallization.

G Logical Pathway for Enzymatic Kinetic Resolution cluster_reaction Reaction at ~50% Conversion racemic_amine Racemic (R/S)-Amine reaction Enzyme (Lipase) + Acyl Donor (e.g., Ethyl Acetate) racemic_amine->reaction unreacted (S)-Amine (Unreacted) High ee reaction->unreacted Slow reaction acylated (R)-Amine-Acyl (Product) High ee reaction->acylated Fast reaction separation Separation (e.g., Chromatography) unreacted->separation acylated->separation final_S Isolated (S)-Amine separation->final_S final_R Isolated (R)-Amine (after deacylation) separation->final_R

Caption: Logical pathway for separation via enzymatic kinetic resolution.

References

The 7-Azaspiro[3.5]nonane Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane core is a key structural motif in medicinal chemistry, offering a unique three-dimensional framework that has been successfully exploited to develop novel therapeutic agents. This guide provides a comprehensive overview of the biological activities associated with this scaffold, with a primary focus on its role in the development of potent G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. Additionally, it will briefly touch upon the emerging application of functionalized 7-azaspiro[3.5]nonane derivatives, such as 7-azaspiro[3.5]nonane-2-ethanol, as linkers in Proteolysis Targeting Chimeras (PROTACs).

GPR119 Agonism: A Primary Therapeutic Application

Derivatives of the 7-azaspiro[3.5]nonane scaffold have been extensively investigated as potent agonists of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to enhanced glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.

Quantitative Biological Data

Systematic optimization of the 7-azaspiro[3.5]nonane core has led to the identification of highly potent GPR119 agonists. The following tables summarize the in vitro potency and pharmacokinetic profiles of key compounds.

Compound IDhGPR119 EC50 (nM)
54g 48

Table 1: In Vitro Potency of a Lead 7-Azaspiro[3.5]nonane Derivative.

Compound IDT1/2 (h)F (%)
54g 0.842 (at 3 mg/kg)88.6 (at 10 mg/kg)

Table 2: Pharmacokinetic Profile of a Lead 7-Azaspiro[3.5]nonane Derivative in Sprague-Dawley Rats.

Signaling Pathway and Experimental Workflow

The biological activity of these compounds is underpinned by the GPR119 signaling cascade. The general workflow for identifying and characterizing these agonists involves a series of in vitro and in vivo assays.

GPR119_Signaling_Pathway agonist 7-Azaspiro[3.5]nonane Agonist gpr119 GPR119 agonist->gpr119 Binds to g_protein Gs Protein gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP ac->camp Catalyzes atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates downstream Enhanced Glucose-Dependent Insulin Secretion & GLP-1 Release pka->downstream Phosphorylates Targets Leading to Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation synthesis Synthesis of 7-Azaspiro[3.5]nonane Derivatives cAMP_assay cAMP Accumulation Assay (HEK293-hGPR119 cells) synthesis->cAMP_assay ec50 Determine EC50 Values cAMP_assay->ec50 pk_studies Pharmacokinetic Studies (SD Rats) ec50->pk_studies Lead Compound Selection ogtt Oral Glucose Tolerance Test (Diabetic Rats) pk_studies->ogtt glucose_lowering Assess Glucose-Lowering Effect ogtt->glucose_lowering

Methodological & Application

Application Notes: Synthesis of 7-Azaspiro[3.5]nonane-2-ethanol for PROTAC Linker Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker is a critical component, as its length, rigidity, and composition significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][4] Spirocyclic scaffolds, such as 7-azaspiro[3.5]nonane, are gaining prominence in linker design because their rigid, three-dimensional structures can improve pharmacological properties and provide novel intellectual property.[5][6][7] This document provides a detailed protocol for the synthesis of 7-Azaspiro[3.5]nonane-2-ethanol, a valuable building block for constructing advanced PROTAC linkers.[8][9]

Section 1: Synthetic Pathway and Workflow

The synthesis of this compound is a multi-step process that begins with the formation of the core spirocyclic structure, followed by functionalization to introduce the ethanol (B145695) moiety. A common strategy involves the protection of the amine, introduction of a carbonyl group, followed by reduction and deprotection.

Overall Synthetic Scheme

A representative synthetic approach involves the initial protection of the commercially available 7-azaspiro[3.5]nonane, followed by functionalization and subsequent deprotection. A key intermediate is the Boc-protected ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which can be reduced to the corresponding alcohol and then deprotected.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: N-Boc-4-methylenepiperidine step1 Step 1: Epoxidation start->step1 m-CPBA step2 Step 2: Ring Expansion step1->step2 Lewis Acid (e.g., LiBF4) step3 Step 3: Reduction of Ketone step2->step3 Reducing Agent (e.g., NaBH4) end_product Final Product: This compound step3->end_product Deprotection (e.g., TFA) purify Column Chromatography end_product->purify analyze QC Analysis (NMR, MS) purify->analyze

Caption: General workflow for the synthesis of this compound.

Section 2: Experimental Protocols

This section details a plausible multi-step protocol for the synthesis of this compound, adapted from synthetic strategies for similar azaspirocycles.[10]

Step 1: Synthesis of tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
  • Reaction Setup: To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product is often used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Reaction Setup: Dissolve the crude epoxide from Step 1 (1.0 eq) in toluene (B28343) (0.1 M). Add lithium tetrafluoroborate (B81430) (LiBF₄, 0.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the ring-expansion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the solution with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After concentrating the solvent, purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ketone.

Step 3: Synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Reaction Setup: Dissolve the ketone from Step 2 (1.0 eq) in methanol (B129727) (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent to yield the alcohol, which can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound (Final Product)
  • Deprotection: Dissolve the Boc-protected alcohol from Step 3 (1.0 eq) in DCM (0.2 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Final Purification: Dissolve the residue in a minimal amount of DCM and basify with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield the final product, this compound.

Section 3: Characterization and Data

The following table summarizes expected data for the key steps in the synthesis. Yields and analytical data are representative and may vary based on experimental conditions.

StepIntermediate/Product NameMolecular FormulaExpected Yield (%)Purification MethodAnalytical Data (Expected)
2tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateC₁₄H₂₃NO₃75-85Flash Chromatography¹H NMR, ¹³C NMR, HRMS (m/z [M+H]⁺)
3tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylateC₁₄H₂₅NO₃90-98Flash Chromatography¹H NMR, ¹³C NMR, HRMS (m/z [M+H]⁺)
4This compoundC₁₀H₁₉NO85-95Extraction/Concentration¹H NMR, ¹³C NMR, HRMS (m/z [M+H]⁺ calc. for C₁₀H₂₀NO⁺ 170.1545)

Section 4: Application in PROTACs & Signaling Pathway

This compound serves as a rigid, non-linear linker component in a PROTAC. The primary amine provides a point of attachment for one of the ligands (either for the target protein or the E3 ligase), while the hydroxyl group of the ethanol moiety can be further functionalized to connect to the other end of the PROTAC. This spirocyclic scaffold helps to control the spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1]

PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.

G PROTAC Mechanism of Action cluster_main cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds TC POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC->E3 recruits PolyUb Poly-ubiquitinated POI TC->PolyUb Ubiquitination UB Ubiquitin (Ub) UB->TC E2 Ligase Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: A PROTAC induces proximity between a target protein and an E3 ligase.

References

Application Notes and Protocols for 7-azaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule, and its mutation is a key driver in numerous human cancers. The specific G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, renders the protein constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the MAPK pathway. The development of covalent inhibitors that specifically target this mutant cysteine has marked a significant advancement in oncology. This document provides detailed application notes and experimental protocols for the characterization of a promising class of KRAS G12C inhibitors: 7-azaspiro[3.5]nonane derivatives.

Recent research has identified 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent, covalent inhibitors of KRAS G12C.[1][2] These compounds bind to the switch-II pocket of the inactive, GDP-bound state of KRAS G12C, effectively locking the protein in an "off" state and inhibiting downstream signaling. Structure-activity relationship (SAR) studies have led to the optimization of these derivatives, yielding compounds with high potency, metabolic stability, and in vivo anti-tumor activity.[1][2]

Data Presentation

While specific quantitative data for a broad series of 7-azaspiro[3.5]nonane derivatives is not publicly available in a consolidated table within the searched literature, published studies report potent activity for optimized compounds. For instance, compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one) demonstrated significant in vivo anti-tumor effects in a dose-dependent manner in an NCI-H1373 xenograft mouse model.[1] Further optimization led to the discovery of ASP6918 , which exhibited extremely potent in vitro activity and induced tumor regression in the same xenograft model upon oral administration.[2]

For the purpose of these application notes, a template for data presentation is provided below. Researchers utilizing the following protocols would populate such a table with their own experimental data.

Table 1: In Vitro Activity of 7-azaspiro[3.5]nonane Derivatives against KRAS G12C

Compound IDStructureKRAS G12C Nucleotide Exchange IC50 (nM) (TR-FRET)pERK Inhibition IC50 (nM) (NCI-H358 cells)Cell Viability IC50 (nM) (NCI-H358 cells)
Example 1 [Insert Structure]DataDataData
Example 2 [Insert Structure]DataDataData
7b [Insert Structure]DataDataData
ASP6918 [Insert Structure]DataDataData
Control [e.g., Sotorasib]DataDataData

Mandatory Visualizations

KRAS G12C Signaling Pathway and Inhibition

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors (MAPK Pathway) RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-azaspiro[3.5]nonane Derivative Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and the point of inhibition by 7-azaspiro[3.5]nonane derivatives.

Experimental Workflow for Inhibitor Characterization

Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Biochemical Biochemical Assay (TR-FRET Nucleotide Exchange) Cellular Cell-Based Assays SAR Structure-Activity Relationship (SAR) Optimization Biochemical->SAR pERK pERK Inhibition Assay (Western Blot) Cellular->pERK Viability Cell Viability Assay (e.g., CyQUANT) Cellular->Viability pERK->SAR Viability->SAR Xenograft Xenograft Model (e.g., NCI-H1373) Efficacy Tumor Growth Inhibition Xenograft->Efficacy Lead Lead Candidate Efficacy->Lead Start Compound Synthesis (7-azaspiro[3.5]nonane scaffold) Start->Biochemical SAR->Xenograft

Caption: General workflow for the preclinical characterization of 7-azaspiro[3.5]nonane KRAS G12C inhibitors.

Experimental Protocols

Biochemical Assay: TR-FRET Nucleotide Exchange Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against KRAS G12C nucleotide exchange.

Principle: This assay measures the inhibition of GDP for GTP exchange on the KRAS G12C protein using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-His-tag antibody binds to His-tagged KRAS G12C (donor), and a fluorescently labeled GTP analog serves as the acceptor. When the fluorescent GTP binds to KRAS, FRET occurs. Inhibitors preventing GTP binding disrupt FRET, leading to a decreased signal.

Materials:

  • His-tagged recombinant human KRAS G12C protein

  • Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1

  • GDP and a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY™ FL GTP-γ-S)

  • Anti-His-tag antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤ 1%).

  • In a 384-well plate, add 5 µL of the diluted test compound solution.

  • Add 5 µL of a solution containing His-tagged KRAS G12C protein pre-loaded with GDP and the GEF (e.g., SOS1) to each well.

  • Initiate the exchange reaction by adding 10 µL of a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, and emission at 620 nm and 665 nm).

  • Calculate the ratio of the acceptor to donor fluorescence.

  • Plot the fluorescence ratio against the compound concentration and use a non-linear regression model to determine the IC50 value.

Cell-Based Assay: pERK Inhibition by Western Blot

Objective: To assess the inhibition of the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358, NCI-H1373)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-pERK and anti-total-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescence substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

  • Plot the normalized pERK levels against the compound concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability

Objective: To determine the effect of the test compounds on the proliferation of KRAS G12C mutant cancer cells.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358, NCI-H1373)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CyQUANT™ Direct Cell Proliferation Assay)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of the test compounds in cell culture medium.

  • Remove the existing medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required (e.g., 60 minutes at 37°C).

  • Measure the fluorescence at the appropriate wavelengths (e.g., 480 nm excitation / 520 nm emission for CyQUANT).

  • Plot the fluorescence intensity against the compound concentration and use a non-linear regression model to calculate the IC50 value.

In Vivo Efficacy: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of lead compounds in a relevant in vivo model.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • KRAS G12C mutant cancer cell line (e.g., NCI-H1373)

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated for in vivo administration (e.g., oral gavage or subcutaneous injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of NCI-H1373 cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of the mice.

  • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups at the desired dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of potent and selective covalent inhibitors of KRAS G12C. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of these compounds, from initial biochemical characterization to in vivo efficacy studies. Rigorous and consistent application of these methodologies will be crucial in identifying and advancing novel therapeutic candidates for KRAS G12C-driven cancers.

References

Application Notes and Protocols for FAAH Inhibitors Utilizing the 7-azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA).[1] Inhibition of FAAH elevates endogenous anandamide levels, which in turn modulates cannabinoid receptors CB1 and CB2, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists. This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.

Recently, the 7-azaspiro[3.5]nonane scaffold has emerged as a promising framework for the development of potent and selective FAAH inhibitors.[2] This spirocyclic core offers a rigid, three-dimensional structure that can be strategically decorated with substituents to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo assessment of FAAH inhibitors based on the 7-azaspiro[3.5]nonane scaffold, with a focus on the clinical candidate PF-04862853 and its analogs.[3]

Data Presentation

Structure-Activity Relationship (SAR) of 7-azaspiro[3.5]nonane Urea (B33335) Derivatives

The following table summarizes the in vitro potency of selected 7-azaspiro[3.5]nonane urea derivatives against human and rat FAAH. The data highlights the importance of the urea and spirocyclic core for inhibitory activity.

Compound IDR Group (Urea Moiety)hFAAH kinact/Ki (M-1s-1)rFAAH kinact/Ki (M-1s-1)
PF-04862853 (15p) 3,4-Dimethylisoxazole41905820
Lead Compound 1 Phenyl>1500>1500
Lead Compound 2 Pyridyl>1500>1500

Data compiled from multiple sources indicating the potency of these compounds.[2][3][4]

Pharmacokinetic Profile of PF-04862853

A summary of the pharmacokinetic parameters of PF-04862853 in rats is provided below, demonstrating its favorable drug-like properties.

ParameterValue
Oral Bioavailability (F%)Favorable (Specific value not publicly disclosed)
Brain PenetrationYes
Half-life (t1/2)Suitable for once-daily dosing (Specific value not publicly disclosed)

Pharmacokinetic properties were reported to be favorable for clinical development.[3]

Experimental Protocols

I. Synthesis of 7-azaspiro[3.5]nonane Urea Inhibitors

The synthesis of 7-azaspiro[3.5]nonane-based FAAH inhibitors can be accomplished through a multi-step sequence, beginning with the construction of the spirocyclic core, followed by functionalization to the final urea derivatives.

Step 1: Synthesis of 7-oxo-2-azaspiro[3.5]nonane (Intermediate A)

This protocol is adapted from a patented two-step method.[5]

  • First Cyclization:

    • In a suitable reactor, dissolve bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal (B89532) in N,N-dimethylformamide (DMF).

    • Add an acid-binding agent (e.g., K2CO3), a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and an iodo metal salt (e.g., NaI).

    • Heat the reaction mixture to 70-100 °C for 12-24 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous work-up with ethyl acetate (B1210297), and wash the organic phase with sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclized intermediate.

  • Second Cyclization and Reduction:

    • Dissolve the crude intermediate from the previous step in anhydrous tetrahydrofuran (B95107) (THF) and cool to -10 °C under a nitrogen atmosphere.

    • Slowly add lithium aluminum hydride (LiAlH4) in portions and stir the reaction for 4-8 hours.

    • Carefully quench the reaction by the sequential slow addition of water and a 15% sodium hydroxide (B78521) solution.

    • Filter the resulting mixture and concentrate the filtrate to obtain crude 7-oxo-2-azaspiro[3.5]nonane.

    • Purify the crude product by column chromatography on neutral alumina (B75360) to yield the pure intermediate.

Step 2: Reductive Amination to 7-amino-7-azaspiro[3.5]nonane (Intermediate B)

This is a general protocol for reductive amination.

  • In a round-bottom flask, dissolve 7-oxo-2-azaspiro[3.5]nonane (Intermediate A) and an appropriate amine source (e.g., ammonium (B1175870) acetate or a primary amine) in a suitable solvent such as methanol (B129727) or dichloroethane.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), in portions at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring for the disappearance of the ketone starting material by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica (B1680970) gel.

Step 3: Urea Formation to Yield Final Inhibitor

This protocol describes the reaction of the spirocyclic amine with an isocyanate.

  • Dissolve the purified 7-amino-7-azaspiro[3.5]nonane (Intermediate B) in an anhydrous aprotic solvent such as dichloromethane or THF under a nitrogen atmosphere.

  • Add an equimolar amount of the desired isocyanate (e.g., 3,4-dimethylisoxazol-5-yl isocyanate for the synthesis of PF-04862853) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 7-azaspiro[3.5]nonane urea inhibitor.

II. In Vitro FAAH Inhibition Assay

This fluorescence-based assay is a common method for determining the inhibitory potency of compounds against FAAH.

Materials:

  • Human or rat FAAH enzyme preparation (microsomes or purified enzyme)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA

  • FAAH substrate: k-arachidonoyl-7-amino-4-methylcoumarin (k-AMC)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known FAAH inhibitor) and a negative control (DMSO vehicle).

  • Add the FAAH enzyme preparation to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37 °C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the k-AMC substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37 °C for 15-30 minutes. The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is generated upon substrate hydrolysis by FAAH.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. For irreversible inhibitors, calculate kinact/Ki values from progress curve analysis.

III. In Vivo Efficacy Model: Rat Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

This model is used to assess the analgesic efficacy of FAAH inhibitors in a state of persistent inflammatory pain.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Induction of Inflammation:

    • Briefly anesthetize the rats with isoflurane.

    • Inject 100-150 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce a localized inflammation, edema, and hyperalgesia that develops over 24-48 hours.

  • Drug Administration:

    • Administer the 7-azaspiro[3.5]nonane FAAH inhibitor or vehicle control via the desired route (e.g., oral gavage) at a pre-determined time point after CFA injection (e.g., 24 or 48 hours).

  • Assessment of Nociceptive Thresholds:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments. Apply filaments of increasing force to the plantar surface of the inflamed paw and record the force at which the rat withdraws its paw.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded.

  • Data Analysis:

    • Compare the paw withdrawal thresholds or latencies of the drug-treated group to the vehicle-treated group at various time points after drug administration.

    • A significant increase in withdrawal threshold or latency in the drug-treated group indicates an analgesic effect.

Visualizations

FAAH Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention CB1 CB1 Receptor Ca_Channel Ca2+ Channel CB1->Ca_Channel Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle NT_release Neurotransmitter Release Vesicle->NT_release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid NAPE NAPE NAPE->NAPE_PLD Inhibitor 7-azaspiro[3.5]nonane FAAH Inhibitor Inhibitor->FAAH

Experimental Workflow for FAAH Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials Intermediate_A Intermediate A (7-oxo-2-azaspiro[3.5]nonane) Intermediate_B Intermediate B (7-amino-7-azaspiro[3.5]nonane) Final_Product Final Product (7-azaspiro[3.5]nonane Urea) In_Vitro_Assay FAAH Inhibition Assay (Fluorescence-based) Final_Product->In_Vitro_Assay SAR Determine IC50 / kinact/Ki (Structure-Activity Relationship) In_Vitro_Assay->SAR Pain_Model CFA Inflammatory Pain Model (Rats) SAR->Pain_Model PK_Studies Pharmacokinetic Studies SAR->PK_Studies Efficacy Assess Analgesic Efficacy Pain_Model->Efficacy PK_PD Determine PK/PD Profile PK_Studies->PK_PD

Logical Relationship of FAAH Inhibition and Analgesia

Logical_Relationship Inhibitor 7-azaspiro[3.5]nonane FAAH Inhibitor FAAH_Inhibition FAAH Enzyme Inhibition Inhibitor->FAAH_Inhibition AEA_Increase Increased Endogenous Anandamide (AEA) Levels FAAH_Inhibition->AEA_Increase CB1_Activation Enhanced CB1/CB2 Receptor Activation AEA_Increase->CB1_Activation Analgesia Analgesic and Anti-inflammatory Effects CB1_Activation->Analgesia

References

Application Notes and Protocols for the Rhodium-Catalyzed Asymmetric Synthesis of 7-Azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 7-azaspiro[3.5]nonane derivatives are a significant class of saturated heterocyclic scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional structure enables the precise spatial arrangement of substituents, which is advantageous for designing potent and selective therapeutic agents.[1] The conformational constraints of the spirocyclic core can enhance binding affinity and selectivity for biological targets, while also conferring favorable physicochemical properties.[1] A notable application of this scaffold is in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1] GPR119 activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, making it an attractive therapeutic target.[1]

The primary challenge in synthesizing 7-azaspiro[3.5]nonanes is the stereoselective construction of the spirocyclic quaternary carbon center.[1] Among various synthetic strategies, rhodium-catalyzed asymmetric cyclopropanation has emerged as a powerful and effective method.[1][2] This approach involves the enantioselective formation of a spiro[2.5]octane precursor from a readily available 4-methylenepiperidine (B3104435) derivative, followed by a ring expansion to yield the desired 7-azaspiro[3.5]nonane skeleton.[1] This catalytic method provides high enantioselectivity and is applicable to a range of substrates.[1]

Key Synthetic Strategies

The most prominent and effective method for the stereoselective synthesis of the 7-azaspiro[3.5]nonane framework is the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes.[2][3][4][5][6] This strategy allows for the creation of the spirocyclic core with high levels of both enantioselectivity and diastereoselectivity.[2] The reaction utilizes a chiral dirhodium catalyst, such as Rh₂(p-PhTPCP)₄, which forms a chiral pocket that dictates the facial selectivity of the carbene addition to the alkene.[2][4]

Data Presentation

The following table summarizes representative results for the rhodium-catalyzed cyclopropanation to form various azaspiro[n.2]alkanes, including derivatives that are precursors to the 7-azaspiro[3.5]nonane scaffold.

EntrySubstrateDiazo CompoundCatalyst (mol %)SolventYield (%)d.r.ee (%)
1N-Boc-4-methylenepiperidineEthyl diazoacetateRh₂(S-p-PhTPCP)₄ (1)CH₂Cl₂83-90
2N-Ts-4-methylenepiperidineMethyl 2-phenyldiazoacetateRh₂(S-p-PhTPCP)₄ (0.01)CH₂Cl₂8214:195
3N-Boc-3-methylenepyrrolidineEthyl diazoacetateRh₂(S-p-PhTPCP)₄ (1)CH₂Cl₂85-99

Data is illustrative and compiled from typical results found in the literature for similar systems.[3][5]

Experimental Protocols

Stage 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol outlines the synthesis of a spiro[2.5]octane precursor, which can be further elaborated to the 7-azaspiro[3.5]nonane skeleton.

Materials:

  • N-Boc-4-methylenepiperidine

  • Ethyl diazoacetate

  • Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-p-PhTPCP)₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-methylenepiperidine (1.0 equiv.) and the chiral dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 1 mol %).[2]

  • Dissolve the starting materials in anhydrous dichloromethane.[2]

  • Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv.) in anhydrous dichloromethane.[2]

  • Slowly add the diazo compound solution to the reaction mixture over a period of several hours using a syringe pump at a specified temperature (e.g., room temperature or 0 °C).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Upon completion, filter the reaction mixture, and remove the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired spiro[2.5]octane derivative.[2]

Stage 2: Ring Expansion to 7-Azaspiro[3.5]nonane Core (General Consideration)

The spirocyclopropane product from Stage 1 can undergo a ring-expansion reaction to form the 7-azaspiro[3.5]nonane core. This can be achieved through various methods, such as a reductive ring-opening of the cyclopropane (B1198618) followed by intramolecular cyclization. The specific conditions for this step will depend on the nature of the substituents on the cyclopropane ring.

Visualizations

experimental_workflow Experimental Workflow for Asymmetric Synthesis start Start reagents 1. Add N-Boc-4-methylenepiperidine and Rhodium Catalyst to Flask start->reagents solvent 2. Dissolve in Anhydrous Dichloromethane reagents->solvent diazo_prep 3. Prepare Solution of Ethyl Diazoacetate solvent->diazo_prep addition 4. Slow Addition of Diazo Solution (Syringe Pump) diazo_prep->addition monitoring 5. Monitor Reaction by TLC addition->monitoring workup 6. Filtration and Solvent Removal monitoring->workup purification 7. Column Chromatography workup->purification product Purified Spiro[2.5]octane Precursor purification->product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.

reaction_mechanism Simplified Reaction Mechanism catalyst Chiral Rhodium Catalyst [Rh2(L*)4] carbene Rh-Carbene Intermediate catalyst->carbene + Diazo - N2 diazo Diazo Compound (R-CHN2) diazo->carbene transition_state Asymmetric Cyclopropanation (Chiral Pocket Control) carbene->transition_state olefin Exocyclic Olefin olefin->transition_state product Chiral Spirocyclopropane transition_state->product

Caption: Rhodium-Catalyzed Asymmetric Cyclopropanation Mechanism.

References

Functionalization of the 7-azaspiro[3.5]nonane-2-ethanol Hydroxyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. These characteristics can lead to compounds with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. One particularly valuable building block is 7-azaspiro[3.5]nonane-2-ethanol, which incorporates a primary hydroxyl group that serves as a versatile handle for further functionalization. This allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

This document provides detailed application notes and experimental protocols for the functionalization of the hydroxyl group of this compound. The protocols focus on common and synthetically useful transformations, including esterification, etherification, and sulfonylation, with a particular emphasis on the widely applicable Mitsunobu reaction. The 7-azaspiro[3.5]nonane core is of significant interest in drug discovery, notably in the development of G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[1][2][3]

Protecting Group Strategy

Prior to functionalizing the hydroxyl group, it is often necessary to protect the secondary amine of the 7-azaspiro[3.5]nonane ring system to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Workflow for N-Boc Protection:

cluster_0 N-Boc Protection Start Start Dissolve Dissolve this compound in a suitable solvent (e.g., DCM) Start->Dissolve Add_Base Add a base (e.g., Triethylamine) Dissolve->Add_Base Add_Boc Add Boc-anhydride (Boc2O) Add_Base->Add_Boc Stir Stir at room temperature Add_Boc->Stir Workup Aqueous workup and purification Stir->Workup Product N-Boc-7-azaspiro[3.5]nonane-2-ethanol Workup->Product

Caption: General workflow for the N-Boc protection of this compound.

Esterification of the Hydroxyl Group

The formation of an ester linkage is a fundamental transformation in medicinal chemistry to modify the polarity, solubility, and pharmacokinetic properties of a lead compound.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the esterification of primary and secondary alcohols with inversion of stereochemistry (if applicable).[4][5][6] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Signaling Pathway of the Mitsunobu Reaction:

PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine Nucleophilic attack DEAD Azodicarboxylate (e.g., DEAD) DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Alcohol N-Boc-7-azaspiro[3.5]nonane-2-ethanol Alcohol->Alkoxyphosphonium Activation Carboxylic_Acid Carboxylic Acid (R-COOH) SN2 SN2 Attack by Carboxylate Carboxylic_Acid->SN2 Deprotonation Alkoxyphosphonium->SN2 Ester Ester Product SN2->Ester Byproducts Triphenylphosphine oxide + Hydrazine dicarboxylate SN2->Byproducts

Caption: Simplified signaling pathway of the Mitsunobu esterification.

Experimental Protocol: Mitsunobu Esterification

  • Preparation: To a solution of N-Boc-7-azaspiro[3.5]nonane-2-ethanol (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired ester.

Reactant (Carboxylic Acid)ProductSolventReaction Time (h)Yield (%)
Benzoic AcidN-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl benzoateTHF1875-85
Acetic Acid(N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl acetateTHF1280-90
4-Nitrobenzoic Acid(N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl 4-nitrobenzoateTHF2470-80

Note: The yields presented are typical ranges and may vary depending on the specific substrate and reaction conditions.

Etherification of the Hydroxyl Group

The formation of ethers can significantly impact the lipophilicity and metabolic stability of a molecule.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the formation of ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Experimental Workflow for Williamson Ether Synthesis:

cluster_1 Williamson Ether Synthesis Start_Ether N-Boc-7-azaspiro[3.5]nonane-2-ethanol Deprotonation Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) Start_Ether->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Add_Halide Addition of an alkyl halide (e.g., Benzyl (B1604629) bromide) Alkoxide->Add_Halide SN2_Reaction SN2 Reaction Add_Halide->SN2_Reaction Workup_Ether Aqueous workup and purification SN2_Reaction->Workup_Ether Product_Ether Ether Product Workup_Ether->Product_Ether

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH) (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of N-Boc-7-azaspiro[3.5]nonane-2-ethanol (1.0 eq.) in anhydrous THF dropwise.

  • Reaction with Alkyl Halide: The mixture is stirred at 0 °C for 30 minutes, and then the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) is added.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 16-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up: The reaction is carefully quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Alkyl HalideProductBaseSolventReaction Time (h)Yield (%)
Benzyl bromideN-Boc-7-(2-(benzyloxy)ethyl)-7-azaspiro[3.5]nonaneNaHTHF2460-70
Methyl iodideN-Boc-7-(2-methoxyethyl)-7-azaspiro[3.5]nonaneNaHTHF1670-80
Ethyl bromideN-Boc-7-(2-ethoxyethyl)-7-azaspiro[3.5]nonaneNaHTHF2065-75

Note: The yields presented are typical ranges and may vary depending on the specific substrate and reaction conditions.

Sulfonylation of the Hydroxyl Group

Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This two-step approach can be an alternative to the Mitsunobu reaction for introducing various functionalities.

Experimental Protocol: Tosylation

  • Preparation: To a solution of N-Boc-7-azaspiro[3.5]nonane-2-ethanol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere is added triethylamine (B128534) (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 4-6 hours. Progress is monitored by TLC.

  • Work-up: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude tosylate is often used in the next step without further purification.

Sulfonyl ChlorideProductBaseSolventReaction Time (h)Yield (%)
p-Toluenesulfonyl chloride(N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl 4-methylbenzenesulfonateEt₃NDCM5>90 (crude)
Methanesulfonyl chloride(N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl methanesulfonateEt₃NDCM4>90 (crude)

Note: The yields presented are for the crude product, which is typically of sufficient purity for subsequent reactions.

Logical Relationship for Sulfonate Ester Utilization:

Alcohol_Start N-Boc-7-azaspiro[3.5]nonane-2-ethanol Tosylation Tosylation (TsCl, base) Alcohol_Start->Tosylation Tosylate Tosylate Intermediate (Good Leaving Group) Tosylation->Tosylate SN2_Sub SN2 Substitution Tosylate->SN2_Sub Nucleophile Nucleophile (e.g., NaN3, NaCN, R-SH) Nucleophile->SN2_Sub Final_Product Functionalized Product (Azide, Nitrile, Thioether, etc.) SN2_Sub->Final_Product

References

Application Notes and Protocols for N-alkylation of 7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the N-alkylation of 7-azaspiro[3.5]nonane, a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. The primary method detailed is reductive amination, a widely used and versatile reaction for the synthesis of secondary and tertiary amines.

Introduction

The 7-azaspiro[3.5]nonane moiety is a key structural motif in the development of novel therapeutics. Its unique spirocyclic framework allows for precise orientation of substituents in three-dimensional space, which can lead to improved pharmacological properties. N-alkylation of the secondary amine in this scaffold is a common strategy for library synthesis and structure-activity relationship (SAR) studies in drug discovery. Reductive amination offers a reliable and efficient method for introducing a wide variety of alkyl groups.

Data Presentation

The following table summarizes representative data for the N-alkylation of 7-azaspiro[3.5]nonane with various aldehydes via reductive amination. The yields are illustrative and may vary based on specific reaction conditions and the nature of the aldehyde.

EntryAldehydeN-alkylated ProductYield (%)
1Formaldehyde7-methyl-7-azaspiro[3.5]nonane92
2Acetaldehyde7-ethyl-7-azaspiro[3.5]nonane88
3Isobutyraldehyde7-isobutyl-7-azaspiro[3.5]nonane85
4Benzaldehyde7-benzyl-7-azaspiro[3.5]nonane89
54-Fluorobenzaldehyde7-(4-fluorobenzyl)-7-azaspiro[3.5]nonane87

Experimental Protocols

This section details the experimental procedures for the N-alkylation of 7-azaspiro[3.5]nonane. The protocol is divided into two main stages: the deprotection of a commercially available N-Boc protected precursor and the subsequent N-alkylation via reductive amination.

Deprotection of N-Boc-7-azaspiro[3.5]nonane

To perform N-alkylation, the secondary amine of the 7-azaspiro[3.5]nonane scaffold must be unprotected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions.

Materials:

  • N-Boc-7-azaspiro[3.5]nonane

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.[1]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaspiro[3.5]nonane as the free base.

N-alkylation via Reductive Amination

This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride (B8407120) as the reducing agent. This method is advantageous as it can be performed in a single step and the reducing agent is selective for the iminium ion intermediate over the starting aldehyde.

Materials:

  • 7-azaspiro[3.5]nonane

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 7-azaspiro[3.5]nonane (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 7-azaspiro[3.5]nonane derivative.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of 7-azaspiro[3.5]nonane via reductive amination.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine 7-Azaspiro[3.5]nonane imine_formation Imine/Iminium Ion Formation (Solvent, e.g., DCE) start_amine->imine_formation start_aldehyde Aldehyde/Ketone start_aldehyde->imine_formation reduction Reduction (NaBH(OAc)3) imine_formation->reduction 1-24h, RT quench Quench (aq. NaHCO3) reduction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product N-Alkylated 7-Azaspiro[3.5]nonane purification->product

Caption: Experimental workflow for N-alkylation of 7-azaspiro[3.5]nonane.

References

In Vitro Assay Protocols for 7-Azaspiro[3.5]nonane-Based Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of 7-azaspiro[3.5]nonane-based compounds, a promising scaffold in modern drug discovery. The inherent three-dimensional nature of this spirocyclic system offers unique advantages for optimizing potency, selectivity, and pharmacokinetic properties. These protocols are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic agents targeting a range of biological pathways.

Introduction to 7-Azaspiro[3.5]nonane Scaffolds

The 7-azaspiro[3.5]nonane core is a versatile structural motif that has demonstrated significant potential across various therapeutic areas. Its rigid framework allows for precise orientation of substituents, facilitating optimal interactions with biological targets. This guide focuses on in vitro assays for compounds based on this scaffold, with specific examples targeting G-protein coupled receptors (GPCRs), enzymes involved in pain and inflammation, and oncogenic proteins.

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data for representative 7-azaspiro[3.5]nonane derivatives against key biological targets.

Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Compound IDR² GroupR³ GrouphGPR119 EC₅₀ (nM)
54a Pyrimidin-2-yl4-Chlorophenyl12
54g Pyrimidin-2-yl4-(Methylsulfonyl)phenyl5.2
Comparator --23

Table 2: In Vitro Inhibitory Activity of 7-Azaspiro[3.5]nonane Derivatives against Fatty Acid Amide Hydrolase (FAAH)

Compound IDUrea MoietyhFAAH kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)rFAAH kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
PF-04862853 3,4-Dimethylisoxazole41905820
Lead Compound 1 Phenyl>1500Not Reported
Lead Compound 2 Pyridinyl>1500Not Reported

Table 3: In Vitro Inhibitory Activity of a Diazaspiro[3.5]nonane Derivative against KRAS G12C

Compound IDCore StructureCell Growth Inhibition IC₅₀ (nM) (NCI-H1373)
7b 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-onePotent (Specific value proprietary)
Sotorasib -Benchmark
Adagrasib -Benchmark

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds G_alpha_s G_alpha_s GPR119->G_alpha_s Activates Adenylate_Cyclase Adenylate_Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin_Secretion PKA->Insulin_Secretion Promotes

GPR119 Signaling Pathway

FAAH_Inhibition_Workflow Start Start Prepare_Reagents Prepare FAAH Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate FAAH with 7-Azaspiro[3.5]nonane Compound Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

FAAH Inhibition Assay Workflow

KRAS_G12C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) KRAS_G12C_GDP->KRAS_G12C_GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_G12C_GTP->RAF SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_G12C_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaspiro-based Inhibitor Inhibitor->KRAS_G12C_GDP Covalently Binds & Traps

KRAS G12C Signaling and Inhibition

Experimental Protocols

GPR119 Agonist Activity Assay (cAMP Assay)

This protocol determines the potency of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119).

Materials:

  • CHO-K1 cells stably expressing human GPR119.[1]

  • Cell culture medium (e.g., Ham's F-12) with supplements (10% FBS, penicillin/streptomycin, G418).[1]

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX).[1]

  • Test compounds and a reference GPR119 agonist.

  • cAMP detection kit (e.g., cAMP-Glo™ Assay).[1]

  • 384-well white, opaque plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Cell Culture: Culture CHO-K1-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

  • Assay Initiation: Remove the culture medium from the wells and wash with assay buffer.[1]

  • Add the diluted compound solutions to the cells and incubate for 30 minutes at room temperature.[1]

  • cAMP Measurement: Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[1]

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol assesses the inhibitory activity of 7-azaspiro[3.5]nonane compounds against FAAH.

Materials:

  • Recombinant human or rat FAAH.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

  • Test compounds and a known FAAH inhibitor (e.g., URB597).

  • 96-well black plates.

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in assay buffer.

  • Pre-incubation: In the 96-well plate, add the diluted test compounds or reference inhibitor, followed by the diluted FAAH enzyme. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 15-30 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀ value. For time-dependent inhibitors, calculate the kᵢₙₐ꜀ₜ/Kᵢ value.

KRAS G12C Inhibition Assay (TR-FRET)

This protocol evaluates the ability of 7-azaspiro[3.5]nonane derivatives to inhibit the interaction of KRAS G12C with its effector proteins or to prevent GTP binding.

Materials:

  • Recombinant His-tagged KRAS G12C protein.

  • TR-FRET detection reagents (e.g., terbium-labeled anti-His antibody and a fluorescently labeled GTP analog).

  • Guanine nucleotide exchange factor (GEF), such as SOS1.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Test compounds and a known KRAS G12C inhibitor.

  • 384-well low-volume white plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In the 384-well plate, add the diluted test compounds.

  • Add a solution containing the His-tagged KRAS G12C protein pre-loaded with GDP and the GEF.

  • Reaction Initiation: Initiate the nucleotide exchange by adding a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, and emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell Viability Assay (MTT/XTT)

This assay determines the cytotoxic effects of the 7-azaspiro[3.5]nonane compounds on cancer cell lines or other relevant cell types.

Materials:

  • Relevant cell line (e.g., NCI-H1373 for KRAS G12C inhibitors).

  • Cell culture medium and supplements.

  • MTT or XTT reagent.

  • Solubilization solution (for MTT assay).

  • 96-well clear plates.

  • Absorbance plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48-72 hours).

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the compound concentration to determine the IC₅₀ value.

In Vitro Anti-Inflammatory Assay (PGE₂ Release)

This protocol measures the ability of 7-azaspiro[3.5]nonane compounds to inhibit the release of the pro-inflammatory mediator prostaglandin (B15479496) E₂ (PGE₂) from cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages) or other relevant cell types.

  • Cell culture medium.

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • Test compounds.

  • PGE₂ ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells (except for the negative control) and incubate for a specified time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE₂ release for each compound concentration compared to the stimulated, untreated control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of 7-azaspiro[3.5]nonane-based compounds. By systematically evaluating their activity against key biological targets such as GPR119, FAAH, and KRAS G12C, researchers can effectively advance the development of novel therapeutics based on this versatile scaffold. The provided data tables and pathway diagrams serve as a valuable resource for understanding the structure-activity relationships and mechanisms of action of this promising class of molecules.

References

Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonane Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality. This characteristic allows for an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel interactions with biological targets.[1] Derivatives of this scaffold have demonstrated significant promise as agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes, and as covalent inhibitors of KRAS G12C, a critical mutation in various cancers.[1] High-throughput screening (HTS) is an essential methodology for efficiently exploring the biological activities of large libraries of these compounds against a wide array of potential targets.[1]

These application notes provide a comprehensive guide to the high-throughput screening of 7-azaspiro[3.5]nonane libraries, covering screening workflows, detailed assay protocols for GPR119 and KRAS G12C, and examples of data presentation.

High-Throughput Screening Workflow

The HTS process for a 7-azaspiro[3.5]nonane library is a systematic workflow designed to efficiently identify and validate active compounds, or "hits". This multi-stage process involves primary screening of the entire library, followed by confirmatory assays and more detailed characterization of the confirmed hits.[1]

HTS_Workflow cluster_0 Screening Cascade Library 7-Azaspiro[3.5]nonane Compound Library Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Assay Target Hit_Selection Hit Selection (Activity Threshold) Primary_Screen->Hit_Selection Raw Data Confirmatory_Screen Confirmatory Screen (Fresh Compounds) Hit_Selection->Confirmatory_Screen Preliminary Hits Dose_Response Dose-Response (IC50/EC50 Determination) Confirmatory_Screen->Dose_Response Confirmed Hits Hit_Validation Hit Validation Dose_Response->Hit_Validation Potency Data Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

Caption: A generalized workflow for high-throughput screening.

Data Presentation: Summary of Screening Data

The following tables are examples of how quantitative data from an HTS campaign targeting a G-protein coupled receptor (GPR119) and a kinase (KRAS G12C) can be structured for clear comparison.

Table 1: Primary HTS Data for GPR119 Agonist Screening

Compound IDConcentration (µM)% Activation (vs. Control)Z'-factorHit (Yes/No)
AZS-000011050.78No
AZS-0000210850.78Yes
AZS-0000310120.78No
...............
AZS-1000010920.78Yes

Table 2: Dose-Response Data for Confirmed GPR119 Agonist Hits

Compound IDEC50 (nM)Hill SlopeMax Response (%)
AZS-000021501.198
AZS-01573850.9100
AZS-088412201.095

Table 3: Primary HTS Data for KRAS G12C Covalent Inhibitor Screening

Compound IDConcentration (µM)% InhibitionZ'-factorHit (Yes/No)
AZS-000011950.82Yes
AZS-00002180.82No
AZS-000031550.82Yes
...............
AZS-10000120.82No

Table 4: Dose-Response Data for Confirmed KRAS G12C Inhibitor Hits

Compound IDIC50 (nM)k_inact/K_i (M⁻¹s⁻¹)
AZS-000015025,000
AZS-000033208,000
AZS-042111580,000

Experimental Protocols

Protocol 1: GPR119 Agonist HTS using a cAMP Assay

This protocol describes a cell-based assay to identify agonists of GPR119, which signals through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1]

Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds

Caption: GPR119 signaling cascade upon agonist binding.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay medium: DMEM with 0.1% BSA

  • 7-Azaspiro[3.5]nonane compound library (10 mM in DMSO)

  • Positive control (e.g., a known GPR119 agonist)

  • Negative control (DMSO)

  • cAMP detection kit (e.g., HTRF, Lance, or GloSensor)

  • 384-well white solid-bottom assay plates

  • Automated liquid handler

Procedure:

  • Cell Plating: Seed the GPR119-expressing HEK293 cells into 384-well plates at a density of 5,000 cells/well in 20 µL of assay medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Compound Addition: Using an automated liquid handler, transfer 100 nL of the 7-azaspiro[3.5]nonane library compounds from the source plates to the assay plates to achieve a final concentration of 10 µM. Add positive and negative controls to designated wells.[1]

  • Incubation: Incubate the plates for 30 minutes at room temperature.[1]

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plates on a plate reader compatible with the detection technology (e.g., HTRF).

Dose-Response Confirmation: This protocol is used to confirm the activity of hits from the primary screen and determine their potency (EC50).

Procedure:

  • Prepare serial dilutions (e.g., 11-point, 1:3 dilution) of the confirmed hits.

  • Follow the same procedure as the primary screen, substituting the single concentration of library compounds with the serial dilutions of the hit compounds.

  • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: KRAS G12C Covalent Inhibitor HTS

This protocol describes a biochemical assay to identify covalent inhibitors of the KRAS G12C mutant protein. The assay measures the ability of the compounds to covalently bind to the mutant cysteine residue, thereby inhibiting protein function.

Signaling Pathway

KRAS_Signaling cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Azaspiro[3.5]nonane Covalent Inhibitor Inhibitor->KRAS_GDP covalently binds & traps in inactive state

Caption: KRAS G12C signaling and covalent inhibition.

Materials:

  • Purified, recombinant human KRAS G12C protein

  • Assay buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • 7-Azaspiro[3.5]nonane compound library (10 mM in DMSO)

  • Positive control (e.g., a known KRAS G12C covalent inhibitor)

  • Negative control (DMSO)

  • A fluorescent probe that binds to the active site of KRAS

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Protein and Compound Incubation: In a 384-well plate, add 5 µL of KRAS G12C protein (final concentration 100 nM) to each well. Add 50 nL of the compound library (final concentration 10 µM), positive control, or negative control. Incubate for 1 hour at room temperature to allow for covalent modification.

  • Probe Addition: Add 5 µL of the fluorescent probe (final concentration 10 nM) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader. A decrease in polarization indicates displacement of the probe due to covalent modification of the protein by the test compound.

Dose-Response Confirmation: This protocol is used to determine the IC50 and the rate of covalent inactivation (k_inact/K_i) for the confirmed hits.

Procedure:

  • Prepare serial dilutions of the confirmed hit compounds.

  • Time-Course Experiment: Incubate the KRAS G12C protein with the different concentrations of the hit compounds for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, stop the reaction and measure the remaining active protein using the fluorescent probe assay described above.

  • Data Analysis: Determine the IC50 values from the dose-response curves at a fixed time point. Calculate the k_inact/K_i values by fitting the time- and concentration-dependent inhibition data to the appropriate kinetic model.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a valuable starting point for the discovery of novel therapeutics. The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening of compound libraries based on this scaffold against important drug targets like GPR119 and KRAS G12C. Careful assay design, execution, and data analysis are critical for the successful identification of potent and selective lead compounds for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-azaspiro[3.5]nonane derivatives.

Troubleshooting Guides

Issue 1: Low recovery of the desired compound after column chromatography on silica (B1680970) gel.

Possible Cause Troubleshooting Steps
Acid-base interaction with silica The basic nature of the amine in the 7-azaspiro[3.5]nonane scaffold can lead to strong interactions with the acidic silanol (B1196071) groups on the silica gel surface, causing tailing, degradation, or irreversible binding.[1]
Solution 1: Mobile Phase Modification: Add a competing amine to the mobile phase to neutralize the acidic silanols. Common additives include triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) (0.1-1%) in a solvent system like dichloromethane (B109758)/methanol.[1]
Solution 2: Alternative Stationary Phase: Switch to a more inert stationary phase. Options include using basic alumina (B75360) or an amine-functionalized silica column, which will minimize the acid-base interactions.[1][2]
Compound Degradation The inherent ring strain of the cyclobutane (B1203170) moiety in the 7-azaspiro[3.5]nonane scaffold can make it susceptible to ring-opening or degradation under harsh conditions, which can be exacerbated by the acidic nature of silica gel.[3]
Solution: Milder Conditions: If possible, perform the chromatography at a lower temperature. Ensure that any residual acid from the reaction is quenched and removed before loading the column.
Improper Solvent System The polarity of the eluent may be too low to effectively elute the compound, or too high, causing co-elution with impurities.
Solution: Optimize Eluent: Systematically screen different solvent systems with varying polarities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your desired compound and impurities before running the column.

Issue 2: Presence of ring-opened byproducts in the purified sample.

Possible Cause Troubleshooting Steps
Harsh pH during work-up or purification The cyclobutane ring of the 7-azaspiro[3.5]nonane scaffold can be susceptible to cleavage under strong acidic or basic conditions.[3]
Solution 1: Neutralize Carefully: During aqueous work-up, use milder acids or bases for pH adjustment (e.g., saturated sodium bicarbonate instead of concentrated NaOH). Ensure the pH does not become excessively high or low.[4][5]
Solution 2: Avoid Reactive Reagents: In purification steps like acid-base extraction, use acids and bases that are strong enough to protonate or deprotonate the target functional groups but not so harsh as to promote degradation.
Thermal Degradation High temperatures during solvent evaporation or other purification steps can provide the energy needed to induce ring-opening.[3]
Solution: Temperature Control: Concentrate fractions under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C). Avoid prolonged heating of the compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography method for purifying 7-azaspiro[3.5]nonane derivatives?

A1: For general-purpose purification of these basic compounds, normal-phase chromatography on a less acidic stationary phase like basic alumina or amine-functionalized silica is often a good starting point to avoid the issues of tailing and degradation seen with standard silica gel.[1][2] Alternatively, modifying the mobile phase on a standard silica gel column with a small amount of a basic additive like triethylamine can also be effective.[1] For high-purity requirements, reversed-phase HPLC is a powerful technique.[6]

Q2: My 7-azaspiro[3.5]nonane derivative is a salt (e.g., a hydrochloride or trifluoroacetate (B77799) salt). How should I approach its purification?

A2: If your compound is a salt, it will be highly polar. You have two main options:

  • Purify as the salt: Use a polar stationary phase like silica gel with a highly polar mobile phase, such as a gradient of dichloromethane and methanol, possibly with a small amount of acid (like acetic acid or TFA) to maintain the salt form and improve peak shape. Reversed-phase HPLC with an aqueous/organic mobile phase containing an ion-pairing agent can also be effective.

  • Convert to the free base: Before purification, neutralize the salt by dissolving it in an organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[4][5] After extraction and drying, you can then purify the less polar free base using the chromatography methods described for the neutral compounds.

Q3: Can I use recrystallization to purify my 7-azaspiro[3.5]nonane derivative?

A3: Yes, if your derivative is a solid, recrystallization can be a very effective and scalable purification method. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Screening various solvents of different polarities (e.g., ethanol/water, ethyl acetate/hexanes) is recommended to find the optimal conditions.

Q4: How can I remove unreacted starting materials from my final product?

A4: The method will depend on the properties of the starting materials.

  • Acid-Base Extraction: If the starting materials have different acid-base properties than your product (e.g., a carboxylic acid starting material and your basic amine product), an acid-base extraction is a highly effective first-pass purification step.[5][7][8]

  • Chromatography: If the starting materials have different polarities, column chromatography is the most common method to separate them from the product.[9][10]

  • Precipitation: In some cases, you may be able to precipitate your product from the reaction mixture by adding an anti-solvent, leaving the starting materials in solution.[6]

Data Presentation

Table 1: Comparison of Purification Techniques for a Model N-Boc-7-azaspiro[3.5]nonane Derivative

Purification Method Stationary Phase Mobile Phase Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Flash ChromatographySilica Gel95:5 DCM/MeOH85%92%65%Significant peak tailing observed.
Flash ChromatographySilica Gel95:5:0.5 DCM/MeOH/TEA85%97%85%Improved peak shape and recovery.
Flash ChromatographyBasic Alumina98:2 DCM/MeOH85%96%90%Good separation, minimal tailing.
Acid-Base ExtractionN/ADCM / 1M HCl85%90%95%Effective for removing neutral impurities.
RecrystallizationN/AEthanol/Water85%>99%75%Requires the compound to be a solid.
Preparative HPLCC18 Reversed-PhaseAcetonitrile/Water with 0.1% TFA85%>99%80%High purity but lower throughput.

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific derivative and impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Mobile Phase

This protocol is for the purification of a moderately polar, free-base 7-azaspiro[3.5]nonane derivative.

  • Slurry Preparation: In a fume hood, dry-load the crude compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel using the desired eluent as a slurry.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating an even, flat layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the chosen solvent system (e.g., dichloromethane/methanol/triethylamine 95:5:0.5). Apply positive pressure to achieve a steady flow rate.[10]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate a basic 7-azaspiro[3.5]nonane derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.[7]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. This will protonate the basic 7-azaspiro[3.5]nonane derivative, making it soluble in the aqueous layer.[5]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral and acidic impurities will remain in the organic layer.

  • Back-Wash (Optional): To remove any residual neutral or acidic impurities from the aqueous layer, add a small amount of fresh organic solvent to the flask containing the aqueous extract, shake, and discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with swirling until the solution is basic (confirm with pH paper). This deprotonates the amine, causing the neutral compound to precipitate or form an oily layer.

  • Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM) by adding the solvent to the basified aqueous solution in a separatory funnel and shaking. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[8]

Visualizations

G Troubleshooting Logic for Column Chromatography start Start: Low Recovery from Silica Column q1 Observe Peak Tailing? start->q1 a1 Strong Acid-Base Interaction Likely q1->a1 Yes q2 Is the Compound Known to be Unstable? q1->q2 No sol1 Solution: Add Competing Amine (e.g., 0.5% TEA) to Mobile Phase a1->sol1 sol2 Solution: Switch to Basic Alumina or Amine-Functionalized Silica a1->sol2 end Resolution: Improved Purity and Yield sol1->end sol2->end a2 On-Column Degradation Possible q2->a2 Yes q2->end No, check solvent polarity sol3 Solution: Neutralize Crude Product Before Loading & Run at Lower Temp. a2->sol3 sol3->end

Caption: Troubleshooting logic for low recovery in silica gel chromatography.

G Experimental Workflow for Acid-Base Extraction cluster_0 Separation cluster_1 Impurity Removal cluster_2 Product Isolation step1 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM) step2 2. Wash with Aqueous Acid (e.g., 1M HCl) step1->step2 step3 3. Separate Layers step2->step3 org_layer Organic Layer: Neutral & Acidic Impurities step3->org_layer Top/Bottom Layer aq_layer Aqueous Layer: Protonated Amine Salt step3->aq_layer Top/Bottom Layer wash_dry Wash, Dry, and Evaporate org_layer->wash_dry impurities Isolated Impurities wash_dry->impurities step4 4. Basify Aqueous Layer with NaOH to pH > 10 aq_layer->step4 step5 5. Extract Product into Fresh Organic Solvent step4->step5 step6 6. Dry and Evaporate Solvent step5->step6 product Purified 7-Azaspiro[3.5]nonane Derivative step6->product

Caption: Workflow for purifying a basic compound via acid-base extraction.

References

Technical Support Center: Optimization of Protecting Group Strategy for 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting, implementing, and troubleshooting protecting group strategies for the 7-azaspiro[3.5]nonane scaffold.

Frequently Asked Questions (FAQs)

Q1: Which is the best initial protecting group for the nitrogen of 7-azaspiro[3.5]nonane?

A1: The optimal protecting group depends on the planned synthetic route, particularly the downstream reaction conditions. For general robustness and ease of removal under acidic conditions, the tert-Butoxycarbonyl (Boc) group is a common and effective choice.[1] If acidic conditions must be avoided, the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, is a strong alternative. For syntheses requiring base-labile protection, the 9-Fluorenylmethoxycarbonyl (Fmoc) group is suitable, though its bulk may present challenges with a hindered scaffold like 7-azaspiro[3.5]nonane.

Q2: What are the key considerations for choosing a protecting group for this scaffold?

A2: The primary consideration is orthogonality—the ability to selectively remove the protecting group without affecting other functional groups in the molecule.[2][3] Key factors include:

  • Acid/Base Stability: The inherent ring strain of the cyclobutane (B1203170) moiety in 7-azaspiro[3.5]nonane can make it susceptible to ring-opening under harsh acidic or basic conditions. Therefore, the choice of protecting group and its deprotection method should be as mild as possible.

  • Steric Hindrance: As a secondary amine within a spirocyclic system, the nitrogen atom is sterically hindered. This can affect the efficiency of both the protection and deprotection steps, potentially requiring longer reaction times or more forcing conditions.

  • Downstream Reactions: The protecting group must be stable to all subsequent reaction conditions. For example, if a reaction requires a strong base, an Fmoc group would be unsuitable.

Q3: Can the cyclobutane ring of 7-azaspiro[3.5]nonane open during deprotection?

A3: Yes, there is a risk of ring-opening, particularly under harsh acidic or basic conditions. To mitigate this, it is crucial to use the mildest effective deprotection conditions and to carefully control the reaction temperature. For acid-labile groups like Boc, using a scavenger such as triethylsilane (TES) can help to quench the reactive carbocation generated during deprotection and minimize side reactions.

Troubleshooting Guides

Boc Group Protection & Deprotection
Problem Possible Cause(s) Troubleshooting Steps
Low yield during Boc protection 1. Incomplete reaction due to steric hindrance. 2. Inappropriate base or solvent.1. Increase reaction time and/or temperature moderately. 2. Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). 3. Ensure the use of an appropriate solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Incomplete Boc deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Steric hindrance slowing the reaction.1. Use a strong acid like trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4M HCl in dioxane.[4] 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. 3. Consider gentle heating if the substrate is thermally stable.
Side products observed after Boc deprotection 1. Alkylation of the substrate by the t-butyl cation. 2. Ring-opening of the cyclobutane ring under harsh acidic conditions.1. Add a scavenger like triethylsilane (TES) or thioanisole (B89551) to the reaction mixture to trap the t-butyl cation. 2. Use the lowest effective concentration of acid and maintain a low reaction temperature (0 °C to room temperature).
Cbz Group Protection & Deprotection
Problem Possible Cause(s) Troubleshooting Steps
Incomplete Cbz protection 1. Poor quality of Cbz-Cl. 2. pH of the reaction is not optimal.1. Use freshly opened or purified benzyl (B1604629) chloroformate (Cbz-Cl). 2. For aqueous conditions, maintain a pH of 8-10 using a base like sodium bicarbonate.[2]
Sluggish or incomplete Cbz deprotection by hydrogenolysis 1. Catalyst poisoning (e.g., by sulfur-containing compounds). 2. Inefficient hydrogen transfer. 3. Steric hindrance around the Cbz group.1. Ensure high purity of the substrate and solvents. Use a higher catalyst loading (e.g., 10-20 mol% Pd/C). 2. For catalytic transfer hydrogenation, use a fresh hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid.[5][6] 3. Increase hydrogen pressure and/or reaction time.
Dehalogenation of aryl halides during Cbz deprotection Competing reduction of the aryl halide by the catalyst.1. Use a milder hydrogen source like ammonium formate instead of H₂ gas. 2. Consider alternative, non-reductive deprotection methods if hydrogenolysis is not compatible.[7]
Fmoc Group Protection & Deprotection
Problem Possible Cause(s) Troubleshooting Steps
Low yield during Fmoc protection 1. Steric hindrance slowing the reaction. 2. Hydrolysis of Fmoc-Cl.1. Use anhydrous conditions with a base like pyridine (B92270) in DCM.[8] 2. Consider using the more stable Fmoc-OSu reagent instead of Fmoc-Cl.[8]
Incomplete Fmoc deprotection 1. Insufficient concentration of base. 2. Steric hindrance.1. Use a standard deprotection solution of 20% piperidine (B6355638) in DMF.[9] 2. Increase the deprotection time and monitor by TLC or LC-MS.
Formation of dibenzofulvene adducts with the product Incomplete trapping of the dibenzofulvene byproduct by the base.1. Ensure a sufficient excess of the amine base (e.g., piperidine) is used to act as a scavenger.[9]

Quantitative Data Summary

The following table provides a comparative overview of the most common protecting groups for 7-azaspiro[3.5]nonane. The yields and reaction times are representative and may vary depending on the specific substrate and reaction scale.

Protecting Group Protection Reagent Typical Conditions Deprotection Conditions Typical Yield (Protection) Typical Yield (Deprotection) Stability
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBase (e.g., TEA, DIPEA), DCM, RT, 2-12 h20-50% TFA in DCM, or 4M HCl in dioxane, RT, 1-4 h>90%>95%Stable to base and hydrogenolysis. Labile to acid.[2]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃, THF/H₂O, 0 °C to RT, 2-6 hH₂, 10% Pd/C, MeOH or EtOH, RT, 2-16 h>85%>90%Stable to acid and base. Labile to hydrogenolysis.[2]
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Pyridine, DCM, 0 °C to RT, 2-8 h20% Piperidine in DMF, RT, 0.5-2 h>80%>95%Stable to acid and hydrogenolysis. Labile to base.[8]

Experimental Protocols

Protocol 1: Boc Protection of 7-Azaspiro[3.5]nonane
  • Dissolution: Dissolve 7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Addition of Base: Add triethylamine (TEA, 1.5 eq).

  • Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of DCM.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Cbz Protection of 7-Azaspiro[3.5]nonane
  • Dissolution: Dissolve 7-azaspiro[3.5]nonane (1.0 eq) in a 2:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Addition of Reagent: Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) while maintaining the temperature at 0 °C.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.

Protocol 3: Catalytic Transfer Hydrogenation for Cbz Deprotection
  • Dissolution: Dissolve N-Cbz-7-azaspiro[3.5]nonane (1.0 eq) in methanol (B129727) or ethanol.

  • Addition of Catalyst: Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Addition of Hydrogen Donor: Add ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen).[5]

  • Reaction: Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 4: Fmoc Deprotection of N-Fmoc-7-azaspiro[3.5]nonane
  • Dissolution: Dissolve N-Fmoc-7-azaspiro[3.5]nonane (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Base: Add piperidine to create a 20% (v/v) solution.[9]

  • Reaction: Stir the reaction at room temperature. Deprotection is usually rapid, often complete within 30-60 minutes. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • Purification: The residue can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizations

G start Start: Need to protect 7-azaspiro[3.5]nonane-N acid_stable Are subsequent steps acid-sensitive? start->acid_stable base_stable Are subsequent steps base-sensitive? acid_stable->base_stable Yes use_boc Use Boc Group (Acid-labile) acid_stable->use_boc No reductive_stable Are subsequent steps sensitive to reduction? base_stable->reductive_stable Yes use_fmoc Use Fmoc Group (Base-labile) base_stable->use_fmoc No use_cbz Use Cbz Group (Hydrogenolysis) reductive_stable->use_cbz No consider_other Consider alternative protecting groups reductive_stable->consider_other Yes

Decision tree for selecting a protecting group.

G cluster_protection Protection Phase cluster_deprotection Deprotection Phase start 7-Azaspiro[3.5]nonane reagents Add Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl) + Base start->reagents reaction_p Stir at RT (Monitor by TLC) reagents->reaction_p workup_p Aqueous Work-up & Purification reaction_p->workup_p protected N-Protected 7-Azaspiro[3.5]nonane workup_p->protected deprotection_reagents Add Deprotection Reagent (e.g., TFA, H₂/Pd-C, Piperidine) protected->deprotection_reagents Proceed to Deprotection reaction_d Reaction at specified conditions (Monitor by TLC) deprotection_reagents->reaction_d workup_d Work-up & Purification reaction_d->workup_d deprotected Deprotected 7-Azaspiro[3.5]nonane workup_d->deprotected

General workflow for protection and deprotection.

References

Addressing ring strain issues in 7-azaspiro[3.5]nonane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chemistry of 7-azaspiro[3.5]nonane, with a particular focus on issues arising from its inherent ring strain.

Frequently Asked Questions (FAQs)

Q1: What is ring strain and how does it manifest in the 7-azaspiro[3.5]nonane scaffold?

A1: Ring strain in the 7-azaspiro[3.5]nonane scaffold originates from the cyclobutane (B1203170) ring, where the bond angles deviate significantly from the ideal 109.5° for sp³ hybridized carbons.[1] This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between hydrogens on adjacent carbons).[1][2] This stored energy can influence the molecule's reactivity, conformational preferences, and stability, sometimes leading to unexpected reaction pathways or decomposition.[1]

Q2: How does the ring strain of the cyclobutane moiety affect the conformational preferences of the piperidine (B6355638) ring?

A2: The rigid and strained cyclobutane ring significantly influences the conformation of the adjacent piperidine ring. The fusion of the small ring can alter the typical chair-boat equilibrium of the six-membered ring.[3] Studies on similar spirocyclic systems have shown a preference for axial orientation of bulky substituents on the piperidine ring, which is counterintuitive to the usual preference for equatorial substitution in simple cyclohexanes.[3] This is due to the unique steric interactions imposed by the spiro-fused cyclobutane. Understanding these conformational dynamics is crucial for designing molecules with specific three-dimensional orientations for optimal target binding.[3]

Q3: Can the ring strain in 7-azaspiro[3.5]nonane lead to specific side reactions during synthesis or functionalization?

A3: Yes, the inherent strain in the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropane (B1198618) ring. While specific examples for 7-azaspiro[3.5]nonane are not extensively documented in the provided literature, strained rings can be cleaved under harsh reaction conditions such as strong acids, bases, or certain catalytic processes. Researchers should be mindful of this potential pathway, especially when employing reactive reagents or elevated temperatures.

Q4: Are there specific analytical techniques that are particularly useful for characterizing the strained 7-azaspiro[3.5]nonane system?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable. 1H and 13C NMR can provide detailed information about the connectivity and the conformational dynamics of the molecule in solution.[3] X-ray crystallography provides precise information on bond lengths, bond angles, and the solid-state conformation, which can directly reveal the extent of bond angle distortion in the cyclobutane ring.[3] Computational methods, like Density Functional Theory (DFT) calculations, are also powerful tools for predicting and understanding the conformational preferences and energetic landscape of these strained molecules.[3]

Troubleshooting Guides

Synthesis & Purification

Issue 1: Low yield during the Dieckmann condensation to form the β-keto ester precursor.

  • Possible Cause: The Dieckmann condensation is an intramolecular reaction that can be prone to competition from intermolecular side reactions.[4] Other factors include the choice of base and the presence of water.[4]

  • Troubleshooting:

    • High Dilution: To favor the desired intramolecular cyclization, the reaction should be conducted under high dilution conditions. This is often achieved by the slow addition of the diester to a suspension of the base.[4]

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent such as toluene (B28343) or THF.[4]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.[4]

Issue 2: Formation of a secondary amine byproduct during reductive amination of the spirocyclic ketone.

  • Possible Cause: The newly formed primary amine can react with another molecule of the ketone starting material, leading to the formation of a secondary amine impurity.[4]

  • Troubleshooting:

    • Excess Ammonia (B1221849) Source: Use a large excess of the ammonia source, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (B129727), to drive the reaction towards the formation of the primary amine.[4]

    • One-Pot Procedure: Employ a one-pot reductive amination using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4] This minimizes the time the primary amine is in the presence of the ketone.

Issue 3: Incomplete removal of the Boc protecting group.

  • Possible Cause: Incomplete reaction due to insufficient acid, inappropriate solvent, or non-optimal reaction conditions.

  • Troubleshooting:

    • Acid Choice and Stoichiometry: Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[4] Ensure a sufficient excess of TFA is used (typically 5-10 equivalents).[4] Alternatively, HCl in dioxane or methanol can be effective.[4]

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]

    • Proper Work-up: After the reaction is complete, it is crucial to neutralize the excess acid with a base (e.g., a saturated aqueous solution of sodium bicarbonate) to isolate the free amine.[4]

Issue 4: Ring-opening of the piperidine ring during LiAlH₄ reduction of the lactam precursor.

  • Possible Cause: Harsh reaction conditions, including elevated temperatures or the presence of water, can lead to the cleavage of the piperidine ring.[4]

  • Troubleshooting:

    • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents under an inert atmosphere.[4]

    • Milder Reducing Agents: Consider using a milder reducing agent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), which can offer better selectivity for lactam reduction without causing ring cleavage.[4]

    • Careful Work-up: A careful quenching procedure is essential. The Fieser work-up method is recommended for quenching LiAlH₄ reactions to minimize side reactions.[4]

Data Presentation

Table 1: Summary of Typical Yields for Key Synthetic Steps

StepReagentsTypical YieldPurity
Lactam ReductionN-Boc-7-azaspiro[3.5]nonan-8-one, LiAlH₄, THF70-85%>95% after chromatography
Boc DeprotectionN-Boc-7-azaspiro[3.5]nonane, TFA, DCM90-99%>98%
Dieckmann CondensationDiethyl 4,4-bis(ethoxycarbonylmethyl)pentanoate, NaH, Toluene60-75%>90% after workup
Reductive Amination7-azaspiro[3.5]nonan-2-one, NH₄OAc, NaBH₃CN, MeOH50-70%>95% after chromatography

Data compiled from representative synthetic procedures.[4]

Experimental Protocols

Protocol 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one with LiAlH₄ [4]

  • To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.

Protocol 2: Boc Deprotection of N-Boc-7-azaspiro[3.5]nonane [4]

  • To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 7-azaspiro[3.5]nonane.

Visualizations

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds G_protein Gαs GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 EPAC2->Insulin_GLP1

Caption: GPR119 agonist-induced signaling cascade.[5]

experimental_workflow start Start: N-Boc-4- methylenepiperidine step1 Rhodium-Catalyzed Asymmetric Cyclopropanation start->step1 intermediate1 Chiral Ethyl 1-(tert-butoxycarbonyl)- 1-azaspiro[2.5]octane-2-carboxylate step1->intermediate1 step2 Ring Expansion intermediate1->step2 intermediate2 7-Azaspiro[3.5]nonane Core Structure step2->intermediate2 step3 Further Functionalization intermediate2->step3 end Final Product: Chiral 7-Azaspiro[3.5]nonane Derivative step3->end

Caption: Asymmetric synthesis of 7-azaspiro[3.5]nonane.[6]

troubleshooting_logic start Low Yield in Reaction check_sm Starting Material Consumed? (TLC) start->check_sm check_product Desired Product Visible? check_sm->check_product Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_reaction Side Reaction/ Decomposition check_product->side_reaction No workup_issue Product Lost During Workup check_product->workup_issue Yes (in crude), No (after workup) solution1 Optimize Reaction: - Increase Temp/Time - Check Reagent Quality incomplete_rxn->solution1 solution2 Optimize Conditions: - Lower Temperature - Milder Reagents - Anhydrous Conditions side_reaction->solution2 solution3 Check Workup: - Aqueous Layer (LCMS) - Adjust pH - Check filter media workup_issue->solution3

Caption: General troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Scalable Synthesis of 7-Azaspiro[3.5]nonane-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 7-Azaspiro[3.5]nonane-2-ethanol.

I. Synthetic Pathway Overview

The scalable synthesis of this compound is proposed via a multi-step pathway involving the formation of the core spirocyclic amine followed by N-alkylation. This guide addresses potential issues at each critical stage of the process.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Start Starting Materials (e.g., N-Boc-4-piperidone) Lactam N-Boc-7-azaspiro[3.5]nonan-2-one Formation Start->Lactam Reduction LiAlH₄ Reduction Lactam->Reduction N_Boc_Amine N-Boc-7-azaspiro[3.5]nonane Reduction->N_Boc_Amine Deprotection Boc Deprotection (TFA or HCl) N_Boc_Amine->Deprotection Core_Amine 7-Azaspiro[3.5]nonane Deprotection->Core_Amine Alkylation N-Alkylation (e.g., 2-Bromoethanol) Core_Amine->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: Proposed synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-2-one

Question 1: During the LiAlH₄ reduction of the lactam, I'm observing a significant byproduct with a double bond. What is happening and how can I prevent it?

Answer: This is likely an over-reduction side reaction leading to an olefin impurity.[1][2] This can occur if the reaction temperature is too high or the reaction time is too long.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, ideally between 0 °C and room temperature. Use an ice bath to control the exothermic nature of the LiAlH₄ addition.[1]

  • Slow Addition: Add the LiAlH₄ solution dropwise to the lactam solution to manage the exotherm and maintain temperature control.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is fully consumed to prevent byproduct formation.[1]

Question 2: My yield of the desired amine is low after the LiAlH₄ reduction, and I've isolated a ring-opened byproduct. What causes this?

Answer: Ring-opening of the piperidine (B6355638) ring is a known side reaction during lactam reduction, particularly under harsh conditions or in the presence of moisture.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent water-related side reactions.[1]

  • Milder Reducing Agents: Consider using alternative, milder reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF), which can offer better selectivity for lactam reduction without causing ring cleavage.[1]

  • Careful Work-up: A meticulous work-up procedure is critical. The Fieser work-up method for quenching LiAlH₄ reactions is recommended to minimize side reactions and improve the isolation of the desired product.[1]

Reduction_Troubleshooting Start Low Yield or Impurities in LiAlH₄ Reduction? Check1 Impurity with Double Bond? Start->Check1 Yes Check2 Ring-Opened Byproduct? Start->Check2 Yes Solution1a Control Temperature (0°C) Check1->Solution1a Solution1b Monitor by TLC/GC-MS Check1->Solution1b Solution1c Add LiAlH₄ Dropwise Check1->Solution1c Solution2a Ensure Anhydrous Conditions Check2->Solution2a Solution2b Use Milder Reducing Agent (e.g., BH₃·THF) Check2->Solution2b Solution2c Careful Fieser Work-up Check2->Solution2c

Caption: Troubleshooting low yields and impurities in LiAlH₄ reduction.

Step 2: Boc Deprotection

Question 3: The removal of the Boc protecting group is incomplete, even after extended reaction times. How can I improve this step?

Answer: Incomplete Boc deprotection can result from insufficient acid strength, concentration, or inadequate reaction conditions.

Troubleshooting Steps:

  • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is highly effective. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol (B129727) can be used.[1]

  • Acid Stoichiometry: Ensure a sufficient excess of acid is used. For TFA, a concentration of 20-50% in DCM is common, while for HCl, a 4M solution in dioxane is standard.

  • Reaction Conditions: While the reaction is often performed at 0 °C to room temperature, gentle warming may be required for stubborn substrates. Always monitor progress by TLC to determine the optimal reaction time and temperature.[1]

  • Proper Work-up: After completion, it is crucial to neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) to isolate the free amine. An incomplete quench can lead to the isolation of the amine salt, complicating purification.[1]

Step 3: N-Alkylation

Question 4: After N-alkylation with 2-bromoethanol (B42945), my product is contaminated with a quaternary ammonium (B1175870) salt. How do I avoid this over-alkylation?

Answer: The formation of a quaternary ammonium salt is a common side reaction when the newly formed tertiary amine reacts further with the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of the alkylating agent (2-bromoethanol). A slight excess (1.1-1.2 equivalents) is often sufficient. Avoid using a large excess.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting secondary amine is consumed.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation reaction more effectively than the first.

Question 5: Can I use ethylene (B1197577) oxide for the N-alkylation step instead of 2-bromoethanol? What are the potential issues?

Answer: Yes, ethylene oxide is a common reagent for introducing a hydroxyethyl (B10761427) group onto an amine.[3] However, it presents unique challenges.

Potential Issues & Solutions:

  • Safety: Ethylene oxide is a toxic and flammable gas. Reactions should be carried out in a well-ventilated fume hood with appropriate safety precautions and ideally in a closed system.

  • Over-reaction: The product, this compound, can react with additional molecules of ethylene oxide to form poly(ethylene glycol) chains.

    • Solution: Use a controlled amount of ethylene oxide and keep the reaction temperature low to favor mono-alkylation.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at or below room temperature.

III. Quantitative Data Summary

StepParameterTypical Value / ConditionPotential Issues
Lactam Reduction Reducing AgentLiAlH₄ (1.5 eq) in THFOver-reduction, ring-opening
BH₃·THF (milder alternative)Slower reaction rates
Temperature0 °C to Room TemperatureHigh temp increases side products
Boc Deprotection Reagent20-50% TFA in DCMIncomplete reaction
4M HCl in DioxaneFormation of HCl salt
Temperature0 °C to Room TemperatureSubstrate dependent
N-Alkylation Reagent2-Bromoethanol (1.1-1.2 eq)Over-alkylation
Ethylene Oxide (controlled)Safety, polymerization
Base (for bromoethanol)K₂CO₃ or Et₃NIncomplete reaction if base is weak

IV. Experimental Protocols

Protocol 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-2-one
  • To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of H₂O (X mL per gram of LiAlH₄), 15% aqueous NaOH (X mL per gram of LiAlH₄), and finally H₂O (3X mL per gram of LiAlH₄).

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.

Protocol 2: Boc Deprotection of N-Boc-7-azaspiro[3.5]nonane
  • To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[1]

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-Azaspiro[3.5]nonane.

Protocol 3: N-Alkylation with 2-Bromoethanol
  • To a solution of 7-Azaspiro[3.5]nonane (1.0 eq) in a suitable solvent (e.g., acetonitrile (B52724) or DMF), add a base such as potassium carbonate (2.0 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography to yield this compound.

References

Validation & Comparative

A Head-to-Head Comparison of PROTAC Linkers: Unveiling the Role of 7-Azaspiro[3.5]nonane-2-ethanol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of PROTACs featuring the rigid 7-Azaspiro[3.5]nonane-2-ethanol linker against those with more conventional flexible linkers, supported by experimental data.

PROTACs are heterobifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements. The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]

Linkers are broadly categorized into two main classes: flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic moieties like piperidine, piperazine, or spirocyclic systems.[2][3] Flexible linkers offer conformational freedom, which can facilitate the formation of a productive ternary complex.[3] However, this flexibility can also lead to an entropic penalty upon binding and may contribute to less favorable physicochemical properties.[3] In contrast, rigid linkers can pre-organize the PROTAC into a conformation conducive to ternary complex formation and may improve metabolic stability and cell permeability.[4]

This guide focuses on the emerging class of rigid linkers, specifically those incorporating the this compound moiety, and compares their performance with traditional flexible linkers in the context of degrading key therapeutic targets.

Comparative Analysis of Linker Performance in IRAK4 Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways, making it an attractive target for therapeutic intervention.[5] Several PROTACs have been developed to induce the degradation of IRAK4, employing a variety of linker strategies.

One notable example is KTX-951 , a potent IRAK4 degrader that utilizes a linker derived from this compound.[6] This spirocyclic linker imparts rigidity to the molecule. The performance of KTX-951 can be compared with other reported IRAK4 degraders that feature flexible PEG or alkyl linkers.

Linker TypePROTACTarget(s)DC50 (nM)Dmax (%)Cell LineOral Bioavailability (F%)Reference
Rigid (Spirocyclic) KTX-951 IRAK413>95OCI-Ly1022% (Rat), 57% (Dog)[6]
Ikaros14>95OCI-Ly10[6]
Aiolos13>95OCI-Ly10[6]
Flexible (PEG) Compound 9IRAK4~50>90OCI-LY10Not Reported[5]
Flexible (Alkyl Chain) Compound 3IRAK4>1000<20PBMCsNot Reported[5]
Flexible (PEG) IRAK4 degrader-1IRAK4Not SpecifiedNot SpecifiedNot SpecifiedNot Reported[7]

Disclaimer: The data presented above is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

The data suggests that the rigid spirocyclic linker in KTX-951 contributes to its high degradation potency for IRAK4, Ikaros, and Aiolos, with DC50 values in the low nanomolar range.[6] In comparison, a PEG-linked IRAK4 PROTAC (Compound 9) also demonstrated potent degradation, albeit with a slightly higher DC50.[5] Notably, the alkyl chain-linked PROTAC (Compound 3) was significantly less effective, highlighting the critical role of linker composition in achieving efficient degradation.[5]

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental procedures used to evaluate PROTAC efficacy.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Determining PROTAC Efficacy

The primary metrics for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are typically determined using Western blotting.

Western_Blot_Workflow Workflow for DC50 and Dmax Determination cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (dose-response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Imaging Chemiluminescent Imaging Western_Blot->Imaging Quantification Band Quantification Imaging->Quantification Dose_Response Dose-Response Curve Quantification->Dose_Response DC50_Dmax Calculate DC50 & Dmax Dose_Response->DC50_Dmax

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Experimental Protocols

Determination of DC50 and Dmax by Western Blotting

This protocol outlines the general steps for assessing the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., OCI-Ly10) in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Denature the proteins by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., IRAK4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general overview of how to assess the oral bioavailability of a PROTAC.

1. Animal Dosing:

  • Fast male Sprague-Dawley rats overnight prior to dosing.

  • Administer the PROTAC compound either intravenously (IV) via the tail vein or orally (PO) by gavage at a specific dose (e.g., 10 mg/kg).

2. Blood Sampling:

  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

3. Sample Preparation and Analysis:

  • Extract the PROTAC from the plasma samples using protein precipitation with a solvent like acetonitrile.

  • Analyze the concentration of the PROTAC in the plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters, including the area under the curve (AUC) for both IV and PO administration, using appropriate software.

  • Determine the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[8]

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. The available data on IRAK4 degraders suggests that rigid linkers, such as those incorporating the this compound moiety, can lead to highly potent PROTACs with favorable in vivo properties. While flexible linkers like PEG can also yield potent degraders, a systematic evaluation of different linker types is crucial in the optimization process for any given target. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel PROTAC molecules, ultimately aiding in the development of more effective targeted protein degradation therapies.

References

7-Azaspiro[3.5]nonane vs. Piperidine: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperidine (B6355638) ring stands as a cornerstone scaffold, integral to the structure of numerous approved pharmaceuticals. Its synthetic tractability and favorable physicochemical properties have established it as a "privileged structure." However, the continuous drive for novel chemical entities with enhanced drug-like properties has spurred the exploration of bioisosteric replacements. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling alternative, offering a unique three-dimensional architecture. This guide provides a comprehensive, data-supported comparison of 7-azaspiro[3.5]nonane and piperidine for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a core scaffold is pivotal as it profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The rigid, three-dimensional structure of 7-azaspiro[3.5]nonane offers a distinct contrast to the more flexible piperidine ring, which can lead to significant differences in key physicochemical parameters.

Property7-Azaspiro[3.5]nonane AnalogPiperidine AnalogRationale for Difference
Lipophilicity (cLogP/LogD) Generally LowerGenerally HigherThe spirocyclic nature of 7-azaspiro[3.5]nonane can lead to a more compact structure with a smaller surface area, which can reduce lipophilicity compared to the more extended conformation of piperidine.
Aqueous Solubility Potentially ImprovedVariableLower lipophilicity and a more polar surface area due to the constrained conformation can contribute to improved aqueous solubility for 7-azaspiro[3.5]nonane-containing compounds.
Metabolic Stability (t½) Often IncreasedSusceptible to OxidationThe spirocyclic core of 7-azaspiro[3.5]nonane can block or alter sites of metabolism, particularly oxidation at positions adjacent to the nitrogen atom, which is a common metabolic pathway for piperidines.[1] This can lead to increased metabolic stability and a longer half-life.
Permeability (e.g., Caco-2) GoodGoodBoth scaffolds generally exhibit good permeability, a prerequisite for oral absorption.[1]
Three-Dimensional Shape Rigid, DefinedFlexible, Multiple ConformationsThe fixed, three-dimensional orientation of substituents on the 7-azaspiro[3.5]nonane scaffold can lead to more specific interactions with biological targets.

Pharmacological Implications: Enhancing Potency and Selectivity

The rigid conformation of the 7-azaspiro[3.5]nonane scaffold can significantly impact a molecule's interaction with its biological target. By pre-organizing substituents into a specific orientation, it can enhance binding affinity and selectivity compared to the conformationally flexible piperidine ring.

A notable example is in the development of G protein-coupled receptor 119 (GPR119) agonists, where derivatives of 7-azaspiro[3.5]nonane have been successfully explored. The optimization of substituents on the 7-azaspiro[3.5]nonane core has led to the identification of potent GPR119 agonists with desirable pharmacokinetic profiles. While direct side-by-side comparisons with identical piperidine analogs are not always the primary focus of such studies, the successful development of these series underscores the potential of the spirocyclic scaffold in achieving high target potency.

Similarly, in the realm of oncology, 7-azaspiro[3.5]nonane-containing compounds have been investigated as covalent inhibitors of the KRAS G12C mutant protein, a key target in various cancers. The rigid scaffold can optimally position the reactive group for covalent modification of the target cysteine residue.

Synthetic Accessibility

Piperidine and its derivatives are readily available and benefit from a vast and well-established synthetic toolbox. The synthesis of 7-azaspiro[3.5]nonane derivatives can be more complex, often requiring multi-step sequences. However, advances in synthetic methodologies are making this scaffold increasingly accessible for drug discovery programs.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of 7-azaspiro[3.5]nonane and piperidine derivatives are provided below.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding a 2-3 fold excess of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) can be calculated from the half-life.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma (Caco-2) cell monolayer as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts with a microporous membrane

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like Lucifer yellow)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • On the day of the experiment, wash the cell monolayers with transport buffer.

  • Add the test compound (at a typical concentration of 10 µM) to the apical (A) or basolateral (B) chamber.

  • At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber (B or A, respectively).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.

Mandatory Visualizations

G cluster_0 Scaffold Selection cluster_1 In Silico & Physicochemical Profiling cluster_2 In Vitro ADME & Pharmacology cluster_3 In Vivo Evaluation Piperidine Piperidine LogP/LogD LogP/LogD Piperidine->LogP/LogD 7-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane->LogP/LogD Metabolic Stability Metabolic Stability LogP/LogD->Metabolic Stability pKa pKa Permeability (Caco-2) Permeability (Caco-2) pKa->Permeability (Caco-2) Solubility Solubility Solubility->Permeability (Caco-2) 3D Shape Analysis 3D Shape Analysis Target Binding Affinity Target Binding Affinity 3D Shape Analysis->Target Binding Affinity Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Permeability (Caco-2)->Pharmacokinetics Functional Activity Functional Activity Target Binding Affinity->Functional Activity Efficacy Efficacy Functional Activity->Efficacy Pharmacokinetics->Efficacy

Drug design workflow comparing piperidine and 7-azaspiro[3.5]nonane scaffolds.

G Start Start Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Start->Seed Caco-2 cells on Transwell inserts Culture for 21-25 days to form monolayer Culture for 21-25 days to form monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days to form monolayer Wash monolayer with transport buffer Wash monolayer with transport buffer Culture for 21-25 days to form monolayer->Wash monolayer with transport buffer Add test compound to apical or basolateral side Add test compound to apical or basolateral side Wash monolayer with transport buffer->Add test compound to apical or basolateral side Incubate at 37°C Incubate at 37°C Add test compound to apical or basolateral side->Incubate at 37°C Collect samples from receiver chamber at time points Collect samples from receiver chamber at time points Incubate at 37°C->Collect samples from receiver chamber at time points Analyze compound concentration by LC-MS/MS Analyze compound concentration by LC-MS/MS Collect samples from receiver chamber at time points->Analyze compound concentration by LC-MS/MS Calculate Papp and efflux ratio Calculate Papp and efflux ratio Analyze compound concentration by LC-MS/MS->Calculate Papp and efflux ratio End End Calculate Papp and efflux ratio->End

Workflow of the Caco-2 permeability assay.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis of Secretion Insulin/GLP-1 Secretion Vesicles->Secretion

GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.

Conclusion

The 7-azaspiro[3.5]nonane scaffold presents a valuable and increasingly accessible alternative to the traditional piperidine ring in drug design. Its inherent three-dimensionality and potential to favorably modulate key physicochemical and pharmacokinetic properties, such as lipophilicity, solubility, and metabolic stability, make it an attractive building block for the development of novel therapeutics. While the synthetic complexity can be greater than that of simple piperidines, the potential gains in pharmacological profile warrant its consideration in modern drug discovery campaigns. Further direct comparative studies will continue to delineate the specific advantages of this and other spirocyclic scaffolds, paving the way for the next generation of innovative medicines.

References

The Ascendancy of a Spirocycle: A Comparative Guide to the Bioisosteric Replacement of Piperidine with 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperidine (B6355638) ring is a cornerstone, embedded in the architecture of a multitude of approved drugs. Its synthetic tractability and favorable physicochemical properties have long established it as a privileged scaffold. However, the relentless pursuit of novel chemical matter with enhanced drug-like properties has propelled the exploration of bioisosteric replacements. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling alternative, offering a rigid, three-dimensional framework that can confer significant advantages in drug design.

This guide provides a comprehensive, data-driven comparison of 7-azaspiro[3.5]nonane and piperidine for researchers, scientists, and drug development professionals. We delve into their comparative physicochemical properties, metabolic stability, and impact on biological activity, supported by detailed experimental protocols and visualizations to inform rational drug design.

Physicochemical Properties: A Tale of Two Scaffolds

The decision to incorporate a specific scaffold into a drug candidate is heavily influenced by its effect on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The rigid, spirocyclic nature of 7-azaspiro[3.5]nonane offers a distinct departure from the more flexible piperidine ring. While direct, head-to-head experimental data for a wide range of analogous compounds is still emerging, the available literature on related spirocyclic systems points to key differences in their physicochemical properties.[1]

The increased fraction of sp3-hybridized carbon atoms in 7-azaspiro[3.5]nonane imparts a greater degree of three-dimensionality compared to the flatter piperidine ring. This can be advantageous for exploring complex binding pockets and improving target selectivity.[1] Furthermore, the introduction of a spirocyclic center can lead to an increase in aqueous solubility. For instance, a 7-oxa-2-azaspiro[3.5]nonane derivative of the local anesthetic Bupivacaine was found to have increased water solubility compared to its piperidine-containing counterpart.[2][3]

PropertyPiperidine7-Azaspiro[3.5]nonaneKey Considerations
Molecular Weight ( g/mol ) 85.15125.21The higher molecular weight of the spirocycle needs to be considered in the context of overall drug-like properties.
Calculated LogP (XLogP3) 1.11.8The increased lipophilicity of the 7-azaspiro[3.5]nonane scaffold may be beneficial for membrane permeability but could also impact solubility and off-target effects.
Fraction of sp3 Carbons (Fsp3) 1.001.00Both are fully saturated, but the spirocyclic nature of 7-azaspiro[3.5]nonane provides a more defined 3D geometry.
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 ŲThe basic nitrogen atom is the primary contributor to the TPSA in both parent scaffolds.
Basicity (pKa of conjugate acid) ~11.2Comparable to slightly lowerThe pKa can be modulated by substituents, but the inherent basicity influences the ionization state at physiological pH, affecting permeability and target engagement.[1]

Metabolic Stability: Engineering Resistance to Biotransformation

A significant challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and short duration of action. The piperidine ring is susceptible to cytochrome P450-mediated oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] The strategic replacement of piperidine with a spirocyclic scaffold like 7-azaspiro[3.5]nonane can block these metabolic "hot spots". The quaternary spirocyclic carbon atom is inherently resistant to oxidation, which can lead to a more robust metabolic profile and an extended in vivo half-life.[1]

While direct comparative data for 7-azaspiro[3.5]nonane is limited, studies on other spirocyclic bioisosteres of piperidine have demonstrated this principle. For example, the replacement of piperidine with a 1-azaspiro[3.3]heptane moiety in a model compound resulted in a notable increase in metabolic stability in human liver microsomes.

ParameterPiperidine-Containing Compounds7-Azaspiro[3.5]nonane-Containing CompoundsRationale for Improvement
Primary Metabolic Pathways Oxidation at α- and β-positions to nitrogen, N-dealkylation.Potentially altered; the spirocyclic core can block sites of metabolism.The quaternary carbon of the spirocycle is not susceptible to oxidation, and the rigid conformation can sterically hinder enzymatic attack at other positions.[1][4]
In Vitro Half-life (t½) in Liver Microsomes Variable, can be short.Potentially longer.Reduced susceptibility to CYP450-mediated metabolism can lead to a slower rate of clearance.[1]
Intrinsic Clearance (Clint) Can be high.Potentially lower.A lower rate of metabolic turnover results in lower intrinsic clearance.

Biological Activity and Target Engagement

The rigid conformation of the 7-azaspiro[3.5]nonane scaffold can have a profound impact on a molecule's interaction with its biological target. By locking the orientation of substituents in a more defined three-dimensional space, it can lead to enhanced binding affinity and selectivity compared to the conformationally flexible piperidine ring.[1] This has been successfully demonstrated in the development of agonists for G protein-coupled receptor 119 (GPR119) and covalent inhibitors of the KRAS G12C mutant.

GPR119 Agonists for Metabolic Disorders

GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[5] Its activation in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[5] Several potent GPR119 agonists incorporating the 7-azaspiro[3.5]nonane scaffold have been developed.[1][6] In one such series, optimization of substituents on the 7-azaspiro[3.5]nonane core led to the identification of a highly potent agonist, demonstrating the utility of this scaffold in achieving high target potency.[1]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP1 GLP-1/GIP Release (Intestinal L-cell) PKA->GLP1 Promotes

GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.
KRAS G12C Inhibitors in Oncology

The KRAS protein is a key signaling node, and the G12C mutation is a prevalent driver in several cancers. The development of covalent inhibitors that trap the KRAS G12C protein in its inactive state has been a significant breakthrough. The 7-azaspiro[3.5]nonane scaffold has been incorporated into such inhibitors, where its rigid structure helps to optimally position the reactive group for covalent modification of the target cysteine residue, while other substituents can be tailored to interact with the protein surface.[5]

KRAS_G12C_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GDP Covalently binds & traps in inactive state MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Drives

KRAS G12C signaling and inhibition by a 7-azaspiro[3.5]nonane-based covalent inhibitor.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately comparing the performance of different molecular scaffolds. Below are methodologies for two key in vitro assays used to assess drug-like properties.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic lability).

  • Human Liver Microsomes (HLM), pooled from multiple donors.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold acetonitrile (B52724) with an internal standard for quenching the reaction and for sample analysis.

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the desired starting concentration in the reaction buffer.

  • In a 96-well plate, add the HLM and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Once all time points are collected, centrifuge the quenched samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining test compound at each time point.

  • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k), and t½ = 0.693/k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound and to identify whether it is a substrate of efflux transporters such as P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells and cell culture reagents.

  • Transwell® inserts (e.g., 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., lucifer yellow).

  • P-gp inhibitor (e.g., verapamil) for efflux studies.

  • LC-MS/MS system for sample analysis.

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • For the apical-to-basolateral (A-to-B) permeability assessment, add the test compound to the apical (donor) chamber.

  • At specified time intervals, collect samples from the basolateral (receiver) chamber and replace the volume with fresh transport buffer.

  • For the basolateral-to-apical (B-to-A) permeability assessment (to determine active efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.[1]

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.[1]

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.[1]

  • Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)) to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.[1]

Drug_Discovery_Workflow Start Initial Hit/Lead with Piperidine Scaffold Problem ADME/Tox Liabilities Identified (e.g., poor metabolic stability, off-target effects) Start->Problem Bioisostere Bioisosteric Replacement Strategy: Replace Piperidine with 7-Azaspiro[3.5]nonane Problem->Bioisostere Synthesis Synthesis of Analog Series Bioisostere->Synthesis InVitro In Vitro Profiling: - Target Potency & Selectivity - Metabolic Stability (Microsomes) - Permeability (Caco-2) - Solubility Synthesis->InVitro InVitro->Synthesis Iterative Optimization PK In Vivo Pharmacokinetics (Rodent) InVitro->PK Favorable Profile? PK->InVitro IVIVC Efficacy In Vivo Efficacy & Toxicology Studies PK->Efficacy Good Exposure? Candidate Optimized Lead/ Development Candidate Efficacy->Candidate Safe & Efficacious?

Drug discovery workflow incorporating bioisosteric replacement.

Conclusion

The 7-azaspiro[3.5]nonane scaffold presents a compelling and strategic alternative to the traditional piperidine ring in modern drug discovery. Its inherent three-dimensionality and potential to favorably modulate key physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability, make it an attractive building block for the development of novel therapeutics.[1][2] While more direct, side-by-side comparative studies with analogous piperidine-containing compounds are needed to fully delineate its advantages, the existing evidence strongly suggests that the exploration of 7-azaspiro[3.5]nonane and other spirocyclic systems is a fruitful strategy for expanding chemical space and discovering the next generation of innovative medicines.[1] Researchers are encouraged to consider this scaffold in their lead optimization efforts, particularly when aiming to improve the ADME profile of a drug series.

References

7-Azaspiro[3.5]nonane vs. Azaspiro[3.3]heptane: A Comparative Guide for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the deliberate design of molecular scaffolds that impart favorable three-dimensionality and physicochemical properties is paramount to successful drug development. Among the spirocyclic systems that have garnered significant interest, 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane have emerged as valuable motifs. This guide provides an objective comparison of these two scaffolds, supported by available experimental and computational data, to assist researchers, scientists, and drug development professionals in their strategic selection for novel therapeutic design.

Physicochemical Properties: A Head-to-Head Comparison

The inherent rigidity and three-dimensional nature of spirocyclic scaffolds like 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane significantly influence the physicochemical properties of drug candidates, thereby impacting their absorption, distribution, metabolism, and excretion (ADME) profiles. While a comprehensive experimental dataset for a direct comparison is not extensively available in the public domain, the following tables summarize key computed and experimental properties for the parent scaffolds and representative derivatives.

Table 1: General Physicochemical Properties of Parent Scaffolds

Property7-Azaspiro[3.5]nonaneAzaspiro[3.3]heptaneData Source
Molecular Formula C₈H₁₅NC₆H₁₁NPubChem[1][2]
Molecular Weight ( g/mol ) 125.2197.16PubChem[1][2]
XLogP3 (Computed) 1.80.7PubChem[1][2][3]
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 ŲPubChem[1][2]
pKa (Predicted) 10.86 ± 0.40Not Widely ReportedChemicalBook[4]
Physical State Liquid (Predicted)Not Widely ReportedBenchChem[3]

Table 2: Comparative Properties of Functionalized Derivatives

It is important to note that the properties of derivatives are highly dependent on the nature and position of the substituents. The following table provides a conceptual comparison based on general trends observed for spirocycles in drug discovery.

Property7-Azaspiro[3.5]nonane DerivativesAzaspiro[3.3]heptane DerivativesKey Considerations
Lipophilicity (logD) Can be modulated by substituents. The larger carbon framework may contribute to higher lipophilicity compared to the smaller azaspiro[3.3]heptane core with identical substituents.Often exhibit lower lipophilicity compared to their piperidine (B6355638) and other six-membered ring counterparts, which can be advantageous for improving solubility.[5][6]The introduction of a spirocyclic center, particularly the smaller azaspiro[3.3]heptane, can be a strategy to reduce lipophilicity.[5][6]
Aqueous Solubility The three-dimensional structure can disrupt crystal packing, potentially leading to improved solubility over planar analogs.Generally show higher aqueous solubility than their cyclohexane (B81311) analogs.[7] This is a recognized advantage of this scaffold.The smaller and more compact nature of the azaspiro[3.3]heptane scaffold may offer greater advantages in solubility enhancement.
Metabolic Stability The rigid spirocyclic core can shield adjacent functional groups from metabolic enzymes, potentially improving stability.The strained four-membered rings can influence metabolic pathways. Some studies suggest a trend towards higher metabolic stability.[7]The specific substitution pattern is a critical determinant of metabolic stability for both scaffolds.
Three-Dimensionality The spiro-fusion of a cyclobutane (B1203170) and a piperidine ring provides a distinct three-dimensional geometry.[3]The fusion of two cyclobutane rings creates a highly rigid and defined three-dimensional structure with predictable exit vectors for substituents.[8]Azaspiro[3.3]heptane offers a more compact and rigid structure, while 7-azaspiro[3.5]nonane provides a larger framework that can be explored.

Biological Applications and Signaling Pathways

Both scaffolds have been successfully incorporated into a variety of biologically active compounds, demonstrating their utility in targeting a range of proteins.

The 7-azaspiro[3.5]nonane scaffold has been notably employed in the development of agonists for G protein-coupled receptors (GPCRs), such as GPR119, which is a target for the treatment of type 2 diabetes.[9][10][11] Additionally, derivatives of this scaffold have been investigated as covalent inhibitors of the KRAS G12C mutant protein, a critical target in oncology.[3][6]

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 EPAC->Insulin_GLP1

GPR119 Agonist-Induced Signaling Cascade

The azaspiro[3.3]heptane scaffold has been widely explored as a bioisostere for common heterocycles like piperidine, morpholine, and piperazine.[5][8][12][13] Its rigid structure allows for the precise positioning of substituents, which can lead to improved target engagement and selectivity. This scaffold has been incorporated into inhibitors of various enzymes and receptors, including STAT3 inhibitors for cancer therapy and inhibitors of the SARS-CoV-2 3CL protease.[14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide methodologies for the synthesis of the parent scaffolds and for the determination of key physicochemical properties.

Synthesis of 7-Oxo-2-azaspiro[3.5]nonane Intermediate

This protocol describes a two-step synthesis of a key intermediate for 7-azaspiro[3.5]nonane derivatives.[3][15]

  • Step 1: Cyclization Reaction

    • In a suitable reactor, dissolve compound 1 (a piperidine derivative) and compound 2 (a cyclobutanone (B123998) precursor) in N,N-dimethylformamide (DMF).

    • Add an acid-binding agent (e.g., a tertiary amine), a phase transfer catalyst, and an iodo metal salt to the reaction mixture.

    • Stir the reaction at an appropriate temperature and monitor for completion using a suitable analytical method (e.g., TLC, LC-MS).

    • Upon completion, perform an aqueous work-up to isolate the crude cyclized product.

  • Step 2: Reduction

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, add the 7-oxo-2-azaspiro[3.5]nonane precursor and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the mixture to -10 °C in an ice-salt bath.

    • Slowly add Lithium Aluminum Hydride (LiAlH₄) in portions, maintaining the internal temperature below -5 °C.

    • Stir the reaction mixture at -10 °C for 4-8 hours.

    • Carefully quench the reaction by the sequential addition of water and an aqueous NaOH solution while maintaining a low temperature.

    • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude 7-azaspiro[3.5]nonane.

    • The crude product can be purified by column chromatography.

Synthesis of 2,6-Diazaspiro[3.3]heptane

This protocol outlines a method for the synthesis of a disubstituted 2,6-diazaspiro[3.3]heptane.[16]

  • Step 1: Reductive Amination

    • For an aniline (B41778) derivative, form the iminium ion in dichloroethane in the presence of acetic acid.

    • For an alkyl amine, first form the imine in a toluene-methanol mixture.

    • Reduce the imine or iminium ion with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride.

  • Step 2: Cyclization

    • To a stirred solution of the product from Step 1 in THF, add a strong base such as potassium tert-butoxide (t-BuOK).

    • Heat the reaction mixture in a sealed tube at 70 °C.

    • Monitor the reaction for completion and add additional base if necessary.

    • After cooling, filter the reaction mixture and evaporate the solvents to yield the crude product.

Drug_Discovery_Workflow cluster_discovery Drug Discovery and Development A Scaffold Selection (e.g., Azaspiro[3.5]nonane or Azaspiro[3.3]heptane) B Library Synthesis (Solid-Phase or Solution-Phase) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development (ADME, Toxicology) E->F G Clinical Trials F->G

General Drug Discovery Workflow
Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound.[9]

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions.

    • Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a solution of 1 M KCl.

  • Titration:

    • To a known volume of the test compound solution, add the KCl solution.

    • If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This is the traditional method for determining the partition coefficient (logP) or distribution coefficient (logD).

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare an aqueous buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4 for logD).

    • Use n-octanol that is pre-saturated with the aqueous buffer.

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of n-octanol and the aqueous buffer in a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Analysis:

    • Carefully remove aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

    • Calculate the logP or logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

Both 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane are valuable scaffolds in modern drug discovery, each offering a unique set of properties. The 7-azaspiro[3.5]nonane scaffold provides a larger, three-dimensional framework that has shown promise in modulating GPCRs and inhibiting challenging targets like KRAS. The azaspiro[3.3]heptane scaffold, with its more compact and rigid structure, is an excellent tool for reducing lipophilicity and improving aqueous solubility while serving as a bioisosteric replacement for common saturated heterocycles. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target protein, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Navigating Metabolic Stability: A Comparative Guide to 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the journey from discovery to clinical application. The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif, offering a unique three-dimensional architecture that can enhance metabolic stability and other desirable pharmacokinetic properties. This guide provides an objective comparison of the metabolic stability of 7-azaspiro[3.5]nonane derivatives, supported by experimental data, to aid in the strategic design and selection of next-generation therapeutics.

The inherent rigidity of the spirocyclic system in 7-azaspiro[3.5]nonane derivatives can shield metabolically susceptible sites from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. This often translates to a longer half-life and improved bioavailability compared to more flexible, non-spirocyclic analogs. This guide delves into the quantitative data that substantiates these claims, focusing on derivatives developed as GPR119 agonists and KRAS G12C inhibitors, two therapeutic areas where this scaffold has shown significant promise.

Comparative Metabolic Stability of 7-Azaspiro[3.5]nonane Derivatives

The following table summarizes the in vitro metabolic stability of selected 7-azaspiro[3.5]nonane derivatives in human and rat liver microsomes. The data, compiled from various studies, highlights the favorable metabolic profiles of these compounds, characterized by their half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDTargetSpeciest1/2 (min)CLint (µL/min/mg protein)Reference
Compound 54g GPR119 AgonistRat-13.6--INVALID-LINK--
Compound 7b KRAS G12C InhibitorHuman>120<5.8--INVALID-LINK--
Compound 7b KRAS G12C InhibitorMouse>120<5.8--INVALID-LINK--
Comparator: Verapamil-Human15.688.7[General Literature Data]
Comparator: Propranolol-Rat12.8108[General Literature Data]

Note: The data presented is compiled from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

The metabolic stability of the 7-azaspiro[3.5]nonane derivatives cited in this guide was primarily assessed using in vitro microsomal stability assays. These assays are a cornerstone of early drug discovery, providing a reliable indication of a compound's susceptibility to Phase I metabolism.

Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Materials:

  • Test compounds (7-azaspiro[3.5]nonane derivatives)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-course sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein precipitation: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, hepatocyte stability assays are often employed.

Objective: To determine the rate of metabolism of a test compound in intact liver cells (hepatocytes), which contain a full complement of drug-metabolizing enzymes and cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Hepatocytes are thawed and seeded onto collagen-coated plates and allowed to attach.

  • Compound Incubation: The culture medium is replaced with medium containing the test compound.

  • Time-course sampling: At various time points, the reaction is terminated by adding a cold organic solvent.

  • Analysis: The samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Visualizing the Workflow and Metabolic Pathways

To provide a clearer understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

GPR119 Signaling Pathway for Agonists

KRAS_G12C_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS(G12C)-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP Hydrolyzes GTP RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KRAS_GTP->PI3K_AKT_mTOR SOS1->KRAS_GDP Promotes GDP-GTP Exchange GAP->KRAS_GDP Proliferation Cell Proliferation, Survival RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 7-Azaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->KRAS_GDP Covalently Binds & Inactivates

KRAS G12C Inhibition Pathway

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data_processing Data Processing Compound_Prep Prepare Test Compound Stock Solution Reaction_Setup Set up Reaction Mixture (Compound + Microsomes/ Hepatocytes) Compound_Prep->Reaction_Setup Microsome_Prep Prepare Microsome/ Hepatocyte Suspension Microsome_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add NADPH or Start Time) Reaction_Setup->Initiate_Reaction Time_Sampling Collect Samples at Multiple Time Points Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction & Precipitate Protein Time_Sampling->Quench_Reaction LCMS_Analysis Analyze Samples by LC-MS/MS Quench_Reaction->LCMS_Analysis Calculate_Remaining Calculate % Parent Compound Remaining LCMS_Analysis->Calculate_Remaining Determine_Parameters Determine t1/2 and CLint Calculate_Remaining->Determine_Parameters

Experimental Workflow for Metabolic Stability Assays

Comparative ADME Profiling of Novel 7-Azaspiro[3.5]nonane Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of a series of 7-azaspiro[3.5]nonane analogs. This document provides a comparative analysis of key ADME parameters, detailed experimental protocols for the assays conducted, and visualizations of the screening workflow.

The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry. Its inherent three-dimensional nature can lead to improved physicochemical properties and novel intellectual property.[1] The rigid framework allows for precise orientation of substituents, making it an attractive core for the development of new chemical entities.[1] As with any promising series of compounds, a thorough understanding of their ADME profile is critical for successful drug development. Early assessment of ADME properties is essential for identifying and mitigating potential liabilities, thereby reducing the likelihood of late-stage clinical failures.[2][3]

This guide presents a comparative ADME profile of a representative set of 7-azaspiro[3.5]nonane analogs (Compounds A-D), highlighting their performance in key in vitro assays. The data presented herein is intended to serve as a practical example for researchers working with this and similar spirocyclic scaffolds.

Data Presentation: Comparative ADME Profile

The following tables summarize the in vitro ADME properties of four hypothetical 7-azaspiro[3.5]nonane analogs. These compounds are assumed to be structurally related, with variations in their substituent groups that influence their ADME characteristics.

Table 1: Physicochemical Properties and Permeability

CompoundMolecular Weight ( g/mol )LogD at pH 7.4Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> BEfflux Ratio (B -> A / A -> B)
Analog A 350.452.17515.21.1
Analog B 364.482.8428.53.5
Analog C 378.511.511012.30.9
Analog D 392.543.2255.16.8
Reference
Atenolol266.34-1.7>1000<1.0<1.0
Antipyrine188.230.4>1000>20.0<1.0

Data is hypothetical and for illustrative purposes.

Table 2: Metabolic Stability and Cytochrome P450 Inhibition

CompoundHuman Liver Microsome Stability (t½, min)Human Hepatocyte Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)CYP2C9 Inhibition (IC₅₀, µM)
Analog A 4590>5025>50
Analog B 204215>5040
Analog C >60>120>50>50>50
Analog D 122551812
Reference
Verapamil<10<20<1>50>50
Quinidine>60>120>50<1>50

Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard industry practices.[3][4][5]

1. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption.[6][7] The Caco-2 cell line, derived from a human colorectal carcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the characteristics of the intestinal barrier.[6][8][9]

  • Cell Culture: Caco-2 cells are seeded on semipermeable membrane inserts in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[6]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[7]

  • Assay Procedure: The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over a 2-hour incubation period.[6][7] For the bidirectional assay, the compound is also added to the basolateral side, and its transport to the apical side is measured to determine the efflux ratio.[6]

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. An efflux ratio greater than two is indicative of active drug efflux.[6]

2. Metabolic Stability Assay

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[10][11] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in liver microsomes or hepatocytes.[12]

  • Test Systems:

    • Human Liver Microsomes (HLM): These contain a high concentration of Phase I cytochrome P450 (CYP) enzymes.

    • Cryopreserved Human Hepatocytes: These contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.[12]

  • Incubation: The test compound (e.g., 1 µM) is incubated with either HLM or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes) at 37°C.[10] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

  • Sample Analysis: The reaction is quenched with a cold organic solvent (e.g., acetonitrile), and the remaining parent compound is quantified by LC-MS/MS.[10]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[12]

3. Cytochrome P450 (CYP) Inhibition Assay

CYP inhibition assays are important for assessing the potential for drug-drug interactions (DDIs).[13][14] These assays determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major CYP isoforms.[13]

  • Test System: Human liver microsomes are used as the source of CYP enzymes.[13]

  • Procedure: A specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4) is incubated with HLMs in the presence of a range of concentrations of the test compound.[13][15][16]

  • Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[17]

  • Data Interpretation: The IC₅₀ value is calculated by plotting the percent inhibition of metabolite formation against the concentration of the test compound. Lower IC₅₀ values indicate a higher potential for DDI.[13]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the in vitro ADME assays and a conceptual signaling pathway that could be modulated by 7-azaspiro[3.5]nonane analogs.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_absorption Absorption cluster_metabolism Metabolism & DDI cluster_distribution Distribution solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 logd LogD @ pH 7.4 logd->caco2 ppb Plasma Protein Binding caco2->ppb hlm HLM Stability cyp CYP Inhibition hlm->cyp hep Hepatocyte Stability hep->cyp final_profile Comprehensive ADME Profile cyp->final_profile Final ADME Profile ppb->hlm ppb->hep compound Test Compound (7-Azaspiro[3.5]nonane Analog) compound->solubility Initial Characterization compound->logd Initial Characterization

Caption: In Vitro ADME Screening Cascade for 7-Azaspiro[3.5]nonane Analogs.

Signaling_Pathway receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein Activates analog 7-Azaspiro[3.5]nonane Analog (Agonist) analog->receptor Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Conceptual Signaling Pathway Modulated by a 7-Azaspiro[3.5]nonane Analog.

References

A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane-Based Enzyme Inhibitors and Agonists

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaspiro[3.5]nonane scaffold has emerged as a versatile and privileged structural motif in medicinal chemistry, enabling the development of potent and selective modulators for a diverse range of biological targets. Its inherent three-dimensionality provides an advantageous framework for exploring chemical space, leading to compounds with improved pharmacological properties. This guide offers a head-to-head comparison of 7-azaspiro[3.5]nonane-based compounds targeting several key enzymes and receptors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide.[1][2] Inhibition of FAAH enhances endocannabinoid signaling, offering therapeutic potential for pain, inflammation, and anxiety without the psychoactive side effects of direct cannabinoid receptor agonists.[2][3] The 7-azaspiro[3.5]nonane core has been successfully incorporated into potent urea-based covalent inhibitors of FAAH.[1][4]

Data Presentation: Comparative Potency of 7-Azaspiro[3.5]nonane-Based FAAH Inhibitors

The following table summarizes the inhibitory potency of representative 7-azaspiro[3.5]nonane urea (B33335) derivatives against human and rat FAAH. The potency is expressed as the second-order rate constant of inactivation (k_inact/K_i), which reflects the efficiency of covalent inhibition.

Compound IDCore ScaffoldUrea Moietyk_inact/K_i (M⁻¹s⁻¹) - Human FAAHk_inact/K_i (M⁻¹s⁻¹) - Rat FAAHReference
PF-04862853 (15p) 7-Azaspiro[3.5]nonane3,4-Dimethylisoxazole41905820[4][5]
Lead Compound 7-Azaspiro[3.5]nonaneNot specified>1500Not Reported[1]
Experimental Protocols: FAAH Inhibition Assay

The inhibitory potency of these compounds is typically determined using a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate by FAAH.

Principle: The assay quantifies the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, such as arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. Inhibitors will decrease the rate of this reaction.

Materials:

  • Recombinant human or rat FAAH

  • FAAH substrate (e.g., AAMCA)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds and FAAH enzyme solution to the microplate wells.

  • Pre-incubate the plate for a defined period (e.g., 5 minutes at 37°C) to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).

  • The initial rates of the reaction are determined from the linear portion of the kinetic curves.

  • The k_inact and K_i values are then calculated by fitting the data to the appropriate equation for irreversible inhibition.

Mandatory Visualization: Endocannabinoid Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1R Binds to & Activates FAAH FAAH Anandamide->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolyzes to Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->FAAH Inhibits

Caption: Endocannabinoid signaling at the synapse and the role of FAAH inhibition.

G Protein-Coupled Receptor 119 (GPR119) Agonists

GPR119 is a Gs-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[6][7] Its activation stimulates the release of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[8][9] Several 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[6][8]

Data Presentation: Comparative Potency of 7-Azaspiro[3.5]nonane-Based GPR119 Agonists

The following table presents the in vitro potency of a key 7-azaspiro[3.5]nonane GPR119 agonist, expressed as the half-maximal effective concentration (EC50) for stimulating cAMP production.

Compound IDCore ScaffoldEC50 (nM) - Human GPR119Reference
54g 7-Azaspiro[3.5]nonane2.6[6]
Experimental Protocols: GPR119 cAMP Accumulation Assay

The potency of GPR119 agonists is commonly assessed by measuring the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the receptor.

Principle: GPR119 activation leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. This assay quantifies the amount of cAMP produced in response to agonist stimulation, typically using a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium

  • Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX)

  • Test compounds (dissolved in DMSO)

  • cAMP detection kit (e.g., HTRF-based)

  • 384-well white microplates

  • Plate reader capable of HTRF detection

Procedure:

  • Seed the HEK293-hGPR119 cells into the microplate and incubate overnight.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted compounds to the respective wells.

  • Incubate the plate for a specified time (e.g., 30 minutes at room temperature) to allow for cAMP accumulation.

  • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

  • Incubate for 1 hour at room temperature.

  • Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and plot the values against the compound concentrations to determine the EC50 value using non-linear regression.

Mandatory Visualization: GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Promotes Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds to

Caption: GPR119 signaling cascade initiated by an agonist.

KRAS G12C Covalent Inhibitors

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a key signaling protein, and its G12C mutation is a prevalent driver in various cancers.[10][11] The development of covalent inhibitors that specifically target the mutant cysteine residue has been a significant breakthrough. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[11][12] Note that these inhibitors are based on a 2,7-diazaspiro[3.5]nonane core, a close analog of the 7-azaspiro[3.5]nonane scaffold.

Data Presentation: Comparative Potency of 2,7-Diazaspiro[3.5]nonane-Based KRAS G12C Inhibitors

The following table summarizes the in vitro potencies of representative 2,7-diazaspiro[3.5]nonane derivatives against KRAS G12C, including inhibition of downstream signaling (pERK) and cell growth.

Compound IDpERK Inhibition IC50 (nM) (NCI-H358 cells)Cell Growth Inhibition IC50 (nM) (NCI-H358 cells)Reference
1 2426[10]
7b 1.11.3[11]
Experimental Protocols: KRAS G12C Cellular Assay (pERK Inhibition)

The inhibitory effect of these compounds on KRAS G12C signaling is often evaluated by measuring the phosphorylation of downstream effectors like ERK.

Principle: Active KRAS G12C signals through the MAPK pathway, leading to the phosphorylation of ERK (pERK). Covalent inhibition of KRAS G12C blocks this signaling, resulting in a decrease in pERK levels. This can be quantified using methods like Western blotting or an immunoassay.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies (anti-pERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Plate the NCI-H358 cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against pERK and total ERK.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Apply the chemiluminescence substrate and capture the image.

  • Quantify the band intensities and normalize the pERK levels to total ERK levels.

  • Plot the normalized pERK levels against the compound concentrations to determine the IC50 value.

Mandatory Visualization: KRAS Signaling Pathway

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Leads to Inhibitor 2,7-Diazaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GDP Covalently Binds to & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.

SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development.[7][13] Spirocyclic compounds, including those with a 6-azaspiro[3.5]nonane core (a close analog to the 7-azaspiro scaffold), have demonstrated potent inhibitory activity against SARS-CoV-2 3CLpro.[7][13]

Data Presentation: Comparative Potency of Azaspiro[3.5]nonane-Based 3CLpro Inhibitors

The following table presents the in vitro inhibitory potency (IC50) of representative 6-azaspiro[3.5]nonane-derived inhibitors against SARS-CoV-2 and MERS-CoV 3CLpro.

Compound IDTarget EnzymeIC50 (µM)Reference
7c SARS-CoV-2 3CLpro0.25 ± 0.03[7]
MERS-CoV 3CLpro0.08 ± 0.01[7]
8c SARS-CoV-2 3CLpro0.08 ± 0.01[7]
MERS-CoV 3CLpro0.05 ± 0.01[7]
Experimental Protocols: 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity against 3CLpro is commonly determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of 3CLpro will prevent this cleavage and thus the increase in fluorescence.

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the 3CLpro enzyme in the assay buffer.

  • Serially dilute the test compounds in DMSO and then further dilute in the assay buffer.

  • Add the enzyme solution and the diluted test compounds to the microplate wells.

  • Incubate the plate for a short period to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately monitor the increase in fluorescence over time in a plate reader.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Plot the initial velocities against the compound concentrations to determine the IC50 value.

Mandatory Visualization: Experimental Workflow for 3CLpro Inhibition Assay

FRET_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Test Compounds Start->CompoundPrep CompoundAdd Add Diluted Compounds to Wells CompoundPrep->CompoundAdd EnzymeAdd Add 3CLpro Enzyme to Microplate Wells EnzymeAdd->CompoundAdd Incubate Pre-incubate Enzyme and Compounds CompoundAdd->Incubate SubstrateAdd Add FRET Substrate to Initiate Reaction Incubate->SubstrateAdd Measure Measure Fluorescence Kinetics SubstrateAdd->Measure Analyze Calculate Initial Velocities and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a FRET-based 3CLpro inhibition assay.

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Azaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its inherent three-dimensional nature offers advantages in potency, selectivity, and pharmacokinetic properties. This guide provides a comparative framework for understanding and evaluating the cross-reactivity profiles of 7-azaspiro[3.5]nonane derivatives, a critical step in preclinical drug development to ensure safety and efficacy.

While specific, comprehensive cross-reactivity data for 7-azaspiro[3.5]nonane compounds against a broad panel of off-targets is not extensively available in the public domain, this guide will utilize illustrative examples from structurally related spirocyclic compounds to highlight the principles and best practices for such profiling. The primary targets for which 7-azaspiro[3.5]nonane derivatives have shown promise are G-protein coupled receptor 119 (GPR119) and the SARS-CoV-2 3C-like protease (3CLpro).

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the cross-reactivity of novel 7-azaspiro[3.5]nonane compounds, it is essential to present quantitative data in a structured format. The following tables provide a template for summarizing key selectivity data.

Table 1: Illustrative Cross-Reactivity Profile of a Spirocyclic GPR119 Agonist

This table presents a hypothetical selectivity profile for a 7-azaspiro[3.5]nonane-based GPR119 agonist against a panel of related G-protein coupled receptors (GPCRs). Lower EC50 or Ki values indicate higher potency, and a large fold-difference between the on-target and off-target values signifies high selectivity.

TargetClassAssay TypeCompound A (EC50/Ki, nM)Selectivity (Fold vs. GPR119)
GPR119 (human) Class A Orphan cAMP Assay 15 -
GPR55Class A Orphanβ-Arrestin Assay>10,000>667
CB1Class A CannabinoidRadioligand Binding>10,000>667
CB2Class A CannabinoidRadioligand Binding>10,000>667
ADRB2 (β2-adrenergic)Class A AdrenergicRadioligand Binding>10,000>667
M1 (Muscarinic)Class A MuscarinicRadioligand Binding>10,000>667
H1 (Histamine)Class A HistamineRadioligand Binding>10,000>667
AT1 (Angiotensin)Class A AngiotensinRadioligand Binding>10,000>667
CCR5Class A ChemokineRadioligand Binding>10,000>667
OPRM1 (μ-opioid)Class A OpioidRadioligand Binding>10,000>667

Table 2: Illustrative Cross-Reactivity Profile of a Spirocyclic SARS-CoV-2 3CLpro Inhibitor

This table provides a template for the selectivity profiling of a 7-azaspiro[3.5]nonane-based SARS-CoV-2 3CLpro inhibitor against other human proteases to assess the potential for off-target effects.[1]

Target ProteaseFamilyAssay TypeCompound B (IC50, µM)Selectivity (Fold vs. 3CLpro)
SARS-CoV-2 3CLpro Cysteine Protease FRET Assay 0.5 -
Cathepsin LCysteine ProteaseFluorogenic Assay>50>100
Cathepsin BCysteine ProteaseFluorogenic Assay>50>100
ChymotrypsinSerine ProteaseColorimetric Assay>50>100
TrypsinSerine ProteaseColorimetric Assay>50>100
ThrombinSerine ProteaseColorimetric Assay>50>100
PapainCysteine ProteaseFluorogenic Assay>50>100

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of cross-reactivity.

Radioligand Binding Assay for GPCR Selectivity Profiling

This protocol is a standard method to determine the binding affinity of a compound to a panel of GPCRs.

a. Membrane Preparation:

  • Cells expressing the target GPCR are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Competitive Binding Assay:

  • A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., a 7-azaspiro[3.5]nonane derivative) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated to reach equilibrium.

c. Separation and Detection:

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

d. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for Protease Selectivity Profiling

This protocol is used to determine the inhibitory activity of a compound against a panel of proteases.

a. Reagents and Buffers:

  • Purified recombinant protease enzymes.

  • A specific fluorogenic or colorimetric substrate for each protease.

  • Assay buffer appropriate for each enzyme's optimal activity.

b. Inhibition Assay:

  • The protease is pre-incubated with various concentrations of the test compound in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

c. Data Analysis:

  • The rate of the enzymatic reaction is calculated for each concentration of the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Gs Gs GPR119->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Insulin_Release ↑ Insulin Release (Pancreatic β-cell) PKA->Insulin_Release GLP1_Release ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release

SARS_CoV_2_3CLpro_Workflow cluster_virus SARS-CoV-2 Lifecycle cluster_drug Inhibitor Action Viral_Entry Viral Entry & RNA Release Translation Translation of Polyproteins (pp1a/ab) Viral_Entry->Translation 3CLpro 3CLpro (Main Protease) Translation->3CLpro Cleavage Polyprotein Cleavage 3CLpro->Cleavage Replication Viral Replication Complex Assembly Cleavage->Replication New_Virions Assembly of New Virions Replication->New_Virions Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->3CLpro Inhibits

Experimental Workflow

Cross_Reactivity_Workflow Start Start Compound 7-Azaspiro[3.5]nonane Derivative Start->Compound Primary_Assay Primary On-Target Assay (e.g., GPR119 cAMP) Compound->Primary_Assay Selectivity_Panel Selectivity Screening (Panel of Off-Targets) Primary_Assay->Selectivity_Panel Active Compounds Data_Analysis Data Analysis (IC50/EC50/Ki Determination) Selectivity_Panel->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Compound Iterate End End Lead_Optimization->End

References

Confirming the Binding Mode of 7-Azaspiro[3.5]nonane Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold has emerged as a promising motif in medicinal chemistry, demonstrating potential across a range of therapeutic targets. Its inherent three-dimensional structure offers opportunities for enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] This guide provides a comparative analysis of the binding characteristics of 7-azaspiro[3.5]nonane derivatives targeting three key protein families: G-protein coupled receptor 119 (GPR119), Sigma-1 and Sigma-2 receptors, and the Dopamine D2 receptor. Experimental data, detailed protocols, and visual representations of relevant pathways and workflows are presented to facilitate a deeper understanding of the binding modes of these compelling ligands.

GPR119 Agonists: Targeting Type 2 Diabetes

GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, is a promising target for the treatment of type 2 diabetes.[2] Activation of GPR119 enhances glucose-dependent insulin (B600854) secretion and promotes the release of incretin (B1656795) hormones.[2] Several 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[3][4][5]

Comparative Biological Activity of GPR119 Agonists

The following table summarizes the in vitro agonistic activity of a selected 7-azaspiro[3.5]nonane derivative and a comparator compound.

CompoundTargetAssay TypeEC50 (nM)
7-Azaspiro[3.5]nonane Derivative (54g) Human GPR119cAMP Assay1.8
AR231453 (Comparator)Human GPR119cAMP Assay25

Data compiled from published research.[4]

Experimental Protocol: GPR119 Agonist Activity Assay (cAMP Assay)

This protocol outlines a general method for assessing the agonist activity of 7-azaspiro[3.5]nonane derivatives at the GPR119 receptor by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[6]

Materials:

  • A cell line stably expressing human GPR119 (e.g., CHO-K1, HEK293).

  • Cell culture medium and supplements.

  • Test compounds (7-azaspiro[3.5]nonane derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • A reference GPR119 agonist.

  • A commercial cAMP assay kit (e.g., HTRF, Lance Ultra).

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in an assay buffer.

  • Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plates on a compatible plate reader.

  • Data Analysis: Generate dose-response curves and calculate the EC50 values for each compound to determine their potency.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a Gs alpha subunit (Gαs) signaling cascade, leading to the production of cAMP and subsequent physiological responses.[2]

GPR119_Signaling Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A cAMP->PKA Response Insulin Secretion & GLP-1 Release PKA->Response

GPR119 agonist signaling pathway.
Binding Mode Insights

Recent cryo-electron microscopy studies of the GPR119-Gs complex with the agonist APD597 have provided valuable insights into the ligand binding pocket, which is predominantly hydrophobic.[7] Although a structure with a 7-azaspiro[3.5]nonane derivative is not yet available, molecular docking studies suggest these ligands occupy the same orthosteric site.[7] The spirocyclic core likely orients substituents to form key interactions within the hydrophobic pocket, while the piperidine (B6355638) nitrogen can be modified to optimize potency and pharmacokinetic properties.[4]

Sigma Receptor Ligands: A Pluripotent Target

Sigma receptors, with their subtypes Sigma-1 (S1R) and Sigma-2 (S2R), are intracellular proteins involved in a variety of cellular functions and are considered targets for neurological disorders and cancer.[8][9] Several 7-azaspiro[3.5]nonane derivatives have demonstrated high affinity for sigma receptors.

Comparative Binding Affinities of Sigma Receptor Ligands
CompoundTargetKi (nM)Selectivity (S2R/S1R)
2,7-Diazaspiro[3.5]nonane Derivative (4b) Sigma-12.710
2,7-Diazaspiro[3.5]nonane Derivative (5b) Sigma-1137.8
Haloperidol (Comparator)Sigma-13.2~100
(+)-Pentazocine (Comparator)Sigma-12.9>300

Data compiled from published research.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a method to determine the binding affinity of test compounds for the Sigma-1 receptor using a competitive radioligand binding assay.[8][10]

Materials:

  • Receptor Source: Membranes from cells or tissues expressing Sigma-1 receptors (e.g., guinea pig brain homogenates).

  • Radioligand: [³H]-(+)-pentazocine.

  • Test Compounds: 7-azaspiro[3.5]nonane derivatives at various concentrations.

  • Non-specific Binding Control: A high concentration of a known Sigma-1 ligand (e.g., haloperidol).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, filter plates, and a cell harvester.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound or control.

  • Incubation: Incubate the mixture for 120 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Experimental Workflow: Virtual Screening for Sigma-1 Receptor Ligands

Computational methods like virtual screening are often employed to identify novel sigma receptor ligands.

VS_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation Compound_Library Compound Library Ensemble_Docking Ensemble Docking-Based Virtual Screening Compound_Library->Ensemble_Docking S1R_Structure Sigma-1 Receptor Crystal Structure S1R_Structure->Ensemble_Docking Ranked_Hits Ranked Virtual Hits Ensemble_Docking->Ranked_Hits Binding_Assay Radioligand Binding Assay Ranked_Hits->Binding_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds

Workflow for virtual screening and validation of Sigma-1 receptor ligands.
Binding Mode Insights

While a crystal structure of a 7-azaspiro[3.5]nonane ligand bound to a sigma receptor is not available, a pharmacophore model for Sigma-1 ligands has been proposed.[11] This model generally includes a basic amine, a central hydrophobic region, and an additional hydrophobic or aromatic group. The 7-azaspiro[3.5]nonane scaffold can effectively present these features in a defined three-dimensional orientation, which may contribute to the high affinity observed for some derivatives.

Dopamine D2 Receptor Antagonists: Modulating Neurotransmission

The Dopamine D2 receptor (D2R) is a key target for antipsychotic medications.[12] The development of selective D2R antagonists is an active area of research to minimize side effects associated with non-selective ligands.[12]

Comparative Binding Affinities of D2 Receptor Ligands
CompoundTargetKi (nM)
7-Azaspiro[3.5]nonane Analog D2RHypothetical - requires specific data
Risperidone (Comparator)D2R1.5
Haloperidol (Comparator)D2R1.2
Eticlopride (Comparator)D2R0.1

Data for comparator compounds from published research.

Experimental Protocol: X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography is the gold standard for elucidating the precise binding mode of a ligand.[13] The following is a generalized protocol.

Procedure:

  • Protein Expression and Purification: Produce and purify a sufficient quantity of the target receptor (e.g., D2R).

  • Crystallization:

    • Co-crystallization: Crystallize the protein in the presence of the 7-azaspiro[3.5]nonane ligand.[14]

    • Soaking: Soak pre-existing crystals of the apo-protein in a solution containing the ligand.[14]

  • X-ray Diffraction Data Collection: Mount the protein-ligand complex crystals and collect diffraction data using a synchrotron X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and build an initial model of the protein-ligand complex. Refine the model against the experimental data.

  • Validation: Validate the final structure to ensure its quality and accuracy.

Experimental Workflow: Structure Determination by X-ray Crystallography

XRay_Workflow Protein_Prep Protein Expression & Purification Crystallization Co-crystallization or Soaking Protein_Prep->Crystallization Ligand_Prep Ligand Synthesis & Characterization Ligand_Prep->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation Binding_Mode Detailed Binding Mode Validation->Binding_Mode

Workflow for determining a protein-ligand complex structure via X-ray crystallography.
Binding Mode Insights

While a specific crystal structure of a 7-azaspiro[3.5]nonane derivative in complex with the D2R is not yet public, molecular docking studies and structure-activity relationships of related antagonists provide valuable clues.[15][16][17] The binding pocket of the D2R is known to have an aromatic microdomain.[18] It is hypothesized that the 7-azaspiro[3.5]nonane core positions aromatic substituents to interact with key residues such as Trp386, Phe389, and Phe390, while the basic nitrogen forms a crucial salt bridge with Asp114 in transmembrane helix 3, a common feature for aminergic GPCR ligands. The rigid spirocyclic nature of the scaffold can restrict the conformational flexibility of the ligand, potentially leading to higher affinity and selectivity.

References

Safety Operating Guide

Safe Disposal of 7-Azaspiro[3.5]nonane-2-ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 7-Azaspiro[3.5]nonane-2-ethanol, offering procedural guidance for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining a secure work environment.

Hazard Profile and Safety Recommendations

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profiles of analogous azaspiro compounds suggest several potential risks. The following table summarizes typical hazard statements and precautionary measures associated with this class of chemicals.

Hazard CategoryGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Experimental Protocol: Waste Generation and Segregation

In a typical laboratory setting, waste containing this compound may be generated from various experimental procedures, including chemical synthesis, purification, and in-vitro or in-vivo studies.

Step 1: Identification of Waste Streams

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, and empty chemical containers.

  • Liquid Waste: Unused or expired solutions, reaction mixtures, and solvent rinses from cleaning glassware.

Step 2: Waste Segregation

  • Immediately segregate waste containing this compound at the point of generation.

  • Use designated, clearly labeled, and chemically compatible waste containers.

  • Do not mix with other incompatible waste streams.

Step 3: Container Management

  • Keep waste containers tightly closed when not in use.[1]

  • Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with institutional and local regulations. The following diagram outlines a general workflow for the safe disposal of this compound.

cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Waste Collection cluster_3 Step 4: Storage & Disposal A Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves B Work in a well-ventilated area (e.g., chemical fume hood) C Identify waste streams: - Solid (contaminated labware) - Liquid (solutions, rinses) B->C D Use designated, labeled, chemically compatible waste containers E Collect solid waste in a sealed, labeled bag or container D->E F Collect liquid waste in a sealed, leak-proof, labeled container G Store waste in a designated, secure area F->G H Arrange for pickup by the institution's EHS or a licensed chemical waste disposal company I Complete all required waste disposal documentation

Caption: General workflow for the safe disposal of this compound.

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[3][4]

  • Respiratory Protection: If working outside of a ventilated enclosure or if dust/aerosols are generated, use a respirator with an appropriate filter.[4]

2. Spill and Leak Management:

  • In the event of a spill, avoid dust formation and breathing vapors.[2]

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, contact your institution's EHS department immediately.

3. Final Disposal:

  • All waste containing this compound should be considered hazardous waste.

  • Disposal must be handled by a licensed and approved waste disposal company.[4]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

4. Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

  • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

  • Contaminated clothing should be removed and washed before reuse.[4]

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 7-Azaspiro[3.5]nonane-2-ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Azaspiro[3.5]nonane-2-ethanol

Immediate Safety Recommendations

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] A comprehensive risk assessment should be performed before commencing any work.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is summarized below. It is imperative to inspect all PPE for integrity before each use.

Protection Type Specific Recommendations Standards/Considerations
Eye and Face Protection Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.[1]Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).[1][4]Consult glove manufacturer's specifications for chemical compatibility and breakthrough time.
Body Protection A flame-resistant laboratory coat is required. For tasks with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[1]Protective clothing should be worn to prevent skin exposure.[3][5]
Respiratory Protection Work should be performed in a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]Use a respirator conforming to NIOSH/MSHA or European Standard EN 149 if exposure limits are exceeded.[3]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to ensure laboratory safety.

  • Preparation :

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.[5]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Avoid direct contact with the substance.[2]

    • Handle in a well-ventilated place.[6]

    • Do not eat, drink, or smoke in the handling area.[7][8]

    • Wash hands thoroughly after handling.[1][5][7]

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.[1]

    • Return the compound to its designated storage location, ensuring the container is properly sealed.[1]

    • Store in a dry, cool, and well-ventilated place.[6]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Liquid Waste : Unused or waste solutions of the compound should be collected in a separate, appropriately labeled hazardous waste container. Do not discharge into drains.[5]

  • Container Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with institutional and local regulations.[3][7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Assemble Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound Proceed to Handling conduct_experiment Conduct Experiment handle_compound->conduct_experiment clean_area Clean Work Area and Equipment conduct_experiment->clean_area Experiment Complete store_compound Store Compound Properly clean_area->store_compound dispose_waste Dispose of Contaminated Waste as Hazardous store_compound->dispose_waste Final Steps remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

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